2,6-Dimethylpiperidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
2,6-dimethylpiperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVMXGJULJMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597807 | |
| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54486-12-3 | |
| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of 2,6-Dimethylpiperidine-1-carbonyl chloride
[1]
Executive Summary
This compound is a specialized electrophilic reagent used to introduce the 2,6-dimethylpiperidine moiety into pharmaceutical scaffolds.[1] Unlike unhindered analogs (e.g., piperidine-1-carbonyl chloride), this compound exhibits unique steric properties due to the methyl substituents at the
Chemical Identity & Structural Analysis[1][2][3]
The compound exists primarily as the cis-isomer (derived from cis-2,6-dimethylpiperidine), which adopts a chair conformation where both methyl groups are equatorial to minimize 1,3-diaxial interactions.[1]
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 54486-12-3 |
| Molecular Formula | C |
| Molecular Weight | 175.66 g/mol |
| SMILES | CC1CCCC(C)N1C(=O)Cl |
| Stereochemistry | Typically cis (meso); (2R,6S)-configuration.[1][2] |
Conformational Locking
In the cis-isomer, the N-COCl bond possesses partial double-bond character due to amide-like resonance.[1] The bulky equatorial methyl groups at C2 and C6 create a "steric fence," significantly shielding the carbonyl carbon from nucleophilic approach. This structural feature is critical for its application as a slow-reacting carbamoylating agent , allowing for the discrimination of competing nucleophiles.
Figure 1: Structural relationship and steric impact of the 2,6-dimethyl substitution pattern.
Physicochemical Properties[2][4][5][6][7][8][9][10][11]
Note: Experimental data for the specific carbonyl chloride derivative is limited in public literature. Values marked with () are predicted based on structure-property relationships of homologous carbamoyl chlorides.*
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~95–100 °C at 15 mmHg (Predicted) |
| Density | ~1.05 – 1.10 g/mL (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Hydrolyzes in water.[2] |
| Stability | Moisture sensitive; stable under inert atmosphere (N |
| Reactivity | Electrophile; reacts with amines, alcohols, and thiols.[2] |
Synthesis Protocol (Triphosgene Method)
The most reliable laboratory-scale synthesis utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene gas.[1][2] This protocol ensures high conversion while mitigating safety risks associated with gaseous phosgene.
Reagents
-
Substrate: cis-2,6-Dimethylpiperidine (1.0 equiv)
-
Reagent: Triphosgene (0.35 equiv) (Generates ~1.05 equiv Phosgene in situ)[1][2]
-
Base: Triethylamine (Et
N) or Pyridine (1.1 equiv)[1][2]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an N
inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap any escaping phosgene or HCl.[2] -
Dissolution: Charge the flask with Triphosgene (0.35 equiv) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve cis-2,6-dimethylpiperidine (1.0 equiv) and Et
N (1.1 equiv) in DCM. Add this solution dropwise to the Triphosgene solution over 30–45 minutes.-
Mechanism:[3] The amine attacks the carbonyl of phosgene, eliminating chloride. The base neutralizes the HCl byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or GC-MS (look for the disappearance of the amine peak and appearance of the molecular ion M+ ~175).[1]
-
Workup:
-
Purification: Concentrate under reduced pressure. The crude oil is typically sufficiently pure (>95%) for subsequent steps.[2] If necessary, purify via vacuum distillation.
Figure 2: Workflow for the synthesis of this compound using triphosgene.
Reactivity Profile & Applications
Steric Hindrance & Selectivity
The 2,6-dimethyl substitution pattern creates a kinetic barrier.
-
Hydrolysis: The compound hydrolyzes significantly slower than piperidine-1-carbonyl chloride, allowing for easier handling in ambient moisture for short periods.[1]
-
Urea Formation: Reaction with secondary amines requires forcing conditions (elevated temperature, strong base like NaH) or catalysis (DMAP).[2] Reaction with primary amines proceeds smoothly at room temperature.
Applications in Drug Discovery[5][13]
-
Urea Linker Synthesis: Used to couple the lipophilic 2,6-dimethylpiperidine motif to aryl amines or heterocycles, often enhancing the metabolic stability of the resulting urea.
-
Pharmacophore Installation: The 2,6-dimethylpiperidine group is a known pharmacophore in local anesthetics (resembling the xylidine moiety in lidocaine) and is used to modulate pKa and lipophilicity (LogP) in lead optimization.[2]
-
Chiral Auxiliary (Trans-isomer): While the cis-isomer is achiral (meso), the trans-isomer (if used) can serve as a chiral derivatizing agent.[1][2]
Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive (Skin Corr. 1B), Lachrymator.[2] Causes severe skin burns and eye damage.[4]
-
Inhalation: Destructive to mucous membranes. Use only in a chemical fume hood.
-
Storage: Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (decomposes to release HCl and amine).[2]
-
Spill Response: Neutralize with weak base (soda ash) and absorb with inert material.[2]
References
-
National Institutes of Health (NIH). Triphosgene and its applications in organic reactions. PMC Review. Available at: [Link]
-
Organic Syntheses. General procedures for the use of Triphosgene in Carbamoyl Chloride synthesis. Available at: [Link][1][2]
-
PubChem. Compound Summary for 2,6-Dimethylpiperidine derivatives. Available at: [Link][1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of Vicinal Dichlorides via Activation of Aliphatic Terminal Epoxides with Triphosgene and Pyridine [organic-chemistry.org]
- 4. cis-2,6-Dimethylpiperidine | 766-17-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
2,6-Dimethylpiperidine-1-carbonyl chloride CAS number and identifiers
An In-Depth Technical Guide to 2,6-Dimethylpiperidine-1-carbonyl chloride
Introduction: A Sterically Hindered Reagent for Modern Synthesis
This compound is a specialized acylating agent built upon the robust piperidine framework. As a carbamoyl chloride, its primary function is to introduce the 2,6-dimethylpiperidylcarbonyl moiety into a target molecule. The defining characteristic of this reagent is the steric hindrance imposed by the two methyl groups flanking the nitrogen atom. This feature is not a limitation but rather a strategic tool for the discerning chemist. It imparts significant conformational rigidity and modulates the reactivity of the carbonyl group, allowing for selective transformations and the creation of sterically demanding structures.
The piperidine ring itself is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and bioactive natural products.[1][2] Its derivatives are central to the development of agents targeting the central nervous system, as well as anticancer, antiviral, and anti-inflammatory therapies.[2] Consequently, reagents like this compound, which facilitate the controlled installation of substituted piperidine motifs, are invaluable in drug discovery and process development. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and safe handling protocols.
Core Chemical Identity and Properties
A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 54486-12-3 | [3] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₄ClNO | [3][4] |
| Molecular Weight | 175.66 g/mol | [3] |
| Canonical SMILES | CC1CCCC(C)N1C(=O)Cl | [3][4] |
| InChIKey | JOPVMXGJULJMLT-UHFFFAOYSA-N | [4][5] |
| MDL Number | MFCD19281921 | [3] |
| Appearance | Typically a colorless to light yellow liquid | Inferred from parent compound[6][7][8] |
| Purity | Commercially available up to 97% | [3] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The synthesis of this compound is conceptually straightforward, stemming from its parent amine, 2,6-dimethylpiperidine. The overall synthetic logic follows a two-step process starting from commercially available 2,6-dimethylpyridine (2,6-lutidine).
Caption: Fig 1: Synthesis from 2,6-lutidine.
Step 1: Reduction of 2,6-Dimethylpyridine. The aromatic pyridine ring is reduced to the saturated piperidine ring. This is typically achieved via catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon under hydrogen pressure.[9][10] This process generally yields a mixture of cis and trans stereoisomers, with the cis isomer often being the major product.[6][9][10]
Step 2: Reaction with a Phosgene Equivalent. The secondary amine of 2,6-dimethylpiperidine is then acylated using phosgene (COCl₂) or a safer, solid equivalent like diphosgene or triphosgene. The reaction is performed in an inert aprotic solvent (e.g., dichloromethane, toluene) and often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The steric hindrance of the amine requires careful control of reaction conditions to ensure complete conversion.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, where the chloride ion serves as an excellent leaving group.
Caption: Fig 2: Nucleophilic acyl substitution.
The key causality behind its utility is the steric shielding provided by the C2 and C6 methyl groups. This can:
-
Reduce Reactivity: Compared to less hindered carbamoyl chlorides, it may require more forcing conditions to react with nucleophiles.
-
Enhance Selectivity: It can react preferentially with less sterically hindered nucleophiles in a molecule containing multiple reactive sites.
-
Impart Stability: The resulting carbamate or urea derivatives are conformationally restricted, which can prevent degradation by certain enzymes and improve the metabolic stability of a drug candidate.
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone of modern medicinal chemistry.[2][11] 2,6-Disubstituted piperidines, in particular, are key components in compounds developed as γ-secretase inhibitors for Alzheimer's disease and acetylcholinesterase inhibitors.[12]
Primary applications of this compound include:
-
Synthesis of Bioactive Carbamates and Ureas: It serves as a direct and efficient handle for synthesizing libraries of carbamates and ureas. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.
-
Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), stable linker units are essential. The robust carbamate linkage formed by this reagent can be a vital component of such linkers.
-
Modulation of Physicochemical Properties: Attaching the 2,6-dimethylpiperidine group can significantly alter a parent molecule's properties. It generally increases lipophilicity, which can enhance membrane permeability, but its unique conformational properties can also influence solubility and crystal packing.
-
Asymmetric Synthesis: When starting with an enantiomerically pure form of 2,6-dimethylpiperidine, the resulting chiral carbamoyl chloride can be used as a chiral auxiliary or reagent in asymmetric transformations.
Safety, Handling, and Storage (EHS)
Trustworthiness in experimental science begins with safety. this compound is a reactive chemical that must be handled with appropriate precautions. While a specific safety data sheet (SDS) is the ultimate authority, the following guidance is based on the known hazards of its parent amine and the carbamoyl chloride functional group.
| Hazard Class | Description and Precautionary Statements |
| Corrosive | Causes severe skin burns and eye damage.[6][13][14] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][15] P310: Immediately call a POISON CENTER or doctor.[13] |
| Moisture Sensitive | Reacts with water (hydrolyzes) to release corrosive HCl gas and the parent amine. Handle under an inert atmosphere (e.g., nitrogen or argon). |
| Lachrymator | Vapors are irritating to the eyes and respiratory tract. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14][16] P271: Use only outdoors or in a well-ventilated area.[15][16] All manipulations must be performed in a certified chemical fume hood. |
| Storage | Store locked up in a cool, dry, and well-ventilated place away from incompatible materials such as water, alcohols, amines, and strong bases.[13][14][15] Keep container tightly closed under an inert atmosphere. |
Experimental Protocols
The following protocols are illustrative and must be adapted and risk-assessed for specific laboratory conditions and scales.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure using triphosgene, a safer alternative to phosgene gas.
Objective: To synthesize the title compound from 2,6-dimethylpiperidine.
Materials:
-
cis-2,6-Dimethylpiperidine (1.0 eq)
-
Triphosgene (bis(trichloromethyl) carbonate) (0.35 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.1 eq), dried
-
Nitrogen or Argon atmosphere setup
-
Standard glassware (round-bottom flask, dropping funnel), dried in an oven.
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.35 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of cis-2,6-dimethylpiperidine (1.0 eq) and dry pyridine (1.1 eq) in anhydrous DCM.
-
Reaction: Add the amine/pyridine solution dropwise to the cold triphosgene solution over 30-60 minutes. Causality: Slow addition is critical to control the exotherm and prevent side reactions.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting amine is consumed.
-
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the solid with a small amount of anhydrous DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is the desired product. For higher purity, it can be distilled under high vacuum. Self-Validation: The purity should be confirmed by NMR spectroscopy and/or GC-MS before use in subsequent steps.
Protocol 2: Representative Application - Synthesis of a Carbamate
Objective: To demonstrate the reactivity of the title compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) and TEA (1.2 eq) in anhydrous THF. Cool the solution to 0 °C. Causality: The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl (2,6-dimethylpiperidine)-1-carboxylate.
References
-
PubChemLite. (n.d.). This compound (C8H14ClNO). [Link]
-
Grokipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]
-
chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. [Link]
-
Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
-
ACS Publications. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
Patsnap. (2019). Preparation method of N, N-dimethyl piperidine chloride salt. [Link]
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A Technical Guide to the Solubility Profile of 2,6-Dimethylpiperidine-1-carbonyl chloride in Organic Solvents
Abstract
This in-depth technical guide provides a comprehensive overview of the anticipated solubility profile of 2,6-Dimethylpiperidine-1-carbonyl chloride in common organic solvents. In the absence of extensive published quantitative data, this guide synthesizes information based on the molecule's structural attributes, the known properties of its parent compound, 2,6-dimethylpiperidine, and established principles of organic chemistry. Furthermore, this document outlines detailed, field-proven experimental protocols for researchers and drug development professionals to accurately determine the solubility of this compound. The provided methodologies are designed to ensure scientific integrity and generate reliable, reproducible data for critical applications in synthesis and formulation.
Introduction: Understanding the Molecule
This compound is a derivative of 2,6-dimethylpiperidine, a heterocyclic amine.[1][2][3] The introduction of the carbonyl chloride functional group significantly alters the physicochemical properties of the parent molecule, impacting its solubility, reactivity, and safety considerations. As a reactive acyl chloride, this compound is a valuable intermediate in organic synthesis, particularly for the introduction of the 2,6-dimethylpiperidine moiety.[4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Key Structural Features Influencing Solubility:
-
Piperidine Ring: The saturated heterocyclic ring provides a nonpolar, hydrocarbon-like character.
-
Methyl Groups: The two methyl groups at the 2 and 6 positions further increase the lipophilicity of the molecule.
-
Carbonyl Chloride Group: This functional group is highly polar and reactive. However, it does not engage in hydrogen bonding as a donor. Its primary intermolecular interactions will be dipole-dipole forces.
Based on these features, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[5]
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | The polar carbonyl chloride group will interact favorably with the polar nature of these solvents. The overall nonpolar character of the dimethylpiperidine ring will also contribute to good solvation. |
| Aprotic Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The significant nonpolar surface area of the molecule, contributed by the piperidine ring and methyl groups, suggests good solubility in nonpolar solvents. Diethyl ether, being slightly polar, is expected to be a very good solvent. |
| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | As an acyl chloride, this compound will react with protic solvents. In the case of water, it will hydrolyze to the corresponding carboxylic acid. With alcohols, it will form esters. Therefore, these are not suitable solvents for storage or most applications. |
| Protic Polar (Acidic) | Acetic Acid | Reactive | The compound will likely react with the carboxylic acid group. |
| Protic Polar (Basic) | Amines (e.g., Triethylamine) | Reactive | The compound will react with primary and secondary amines to form amides. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected anhydrous organic solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation and atmospheric moisture ingress.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should be constant at the end of this period.
-
-
Phase Separation and Sampling:
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
-
Analytical Method:
-
Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Safety and Handling
As a reactive acyl chloride, this compound requires careful handling in a well-ventilated fume hood.[6][7][8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is expected to be corrosive and a lachrymator. It is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9]
Conclusion
While a comprehensive, publicly available solubility profile for this compound is lacking, this guide provides a scientifically grounded prediction of its behavior in a range of organic solvents. The detailed experimental protocol herein offers a clear and reliable pathway for researchers to determine precise solubility data. Such data is indispensable for the effective utilization of this versatile synthetic intermediate in drug discovery and development, ensuring both the efficiency of chemical processes and the integrity of the final products.
References
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Steric Control in Acylation: A Technical Guide to 2,6-Dimethylpiperidine-1-carbonyl Chloride
The following technical guide details the steric hindrance effects, synthesis, and reactivity of 2,6-Dimethylpiperidine-1-carbonyl chloride.
Executive Summary
This compound (CAS: 54486-12-3) represents a distinct class of "sterically gated" electrophiles. Unlike its unhindered analog (piperidine-1-carbonyl chloride), this molecule exhibits a unique reactivity profile governed by non-bonded interactions at the reaction center.
For researchers in drug discovery, this compound serves two critical functions:
-
Metabolic Shielding: The introduction of the 2,6-dimethylpiperidine moiety into ureas and carbamates significantly retards enzymatic hydrolysis (e.g., by amidases) due to steric blockade of the active site.
-
Mechanistic Probe: It acts as a kinetic discriminator, reacting only with unhindered, highly nucleophilic species, thereby permitting selective functionalization in poly-nucleophilic systems.
Mechanistic Core: The Steric Fortress
To utilize this reagent effectively, one must understand the conformational dynamics that dictate its behavior. The reactivity is not merely "slower"; it is structurally modulated by Allylic (A1,3) Strain .
Conformational Analysis
The cis-2,6-dimethylpiperidine ring typically adopts a chair conformation with both methyl groups in equatorial positions to minimize 1,3-diaxial interactions. However, upon acylation (formation of the N-C=O bond), the system encounters severe A(1,3) strain.
-
The Conflict: In a planar amide/carbamoyl resonance structure, the carbonyl oxygen (or the chloride) clashes sterically with the equatorial methyl groups at the 2 and 6 positions.
-
The Resolution: To relieve this strain, the molecule adopts a distorted geometry. The N-C(=O)Cl bond rotates out of planarity, or the piperidine ring twists.
-
Electronic Consequence: This twisting reduces the orbital overlap between the nitrogen lone pair and the carbonyl
orbital (Steric Inhibition of Resonance ). Paradoxically, this makes the carbonyl carbon more electron-deficient (more electrophilic) than a standard amide. However, the kinetic barrier to nucleophilic attack is raised massively by the physical bulk of the methyl groups blocking the Bürgi-Dunitz trajectory.
Visualization of Steric Pathway
The following diagram illustrates the kinetic competition between electronic activation and steric shielding.
Caption: Kinetic pathway analysis showing the high activation energy barrier imposed by the 2,6-dimethyl "gatekeepers" despite electronic activation.[1][2][3][4][5][6][7][8][9][10]
Synthesis Protocol
Generating this compound requires careful handling. Standard phosgenation protocols often fail or stall due to the reduced nucleophilicity of the hindered amine. The Triphosgene Method is recommended for safety and stoichiometry control.
Reagents & Equipment
-
Substrate: cis-2,6-Dimethylpiperidine (98%+ purity).
-
Reagent: Triphosgene (Solid phosgene equivalent).
-
Base: Pyridine (preferred over triethylamine to avoid precipitation of bulky salts that trap reagents).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and dropping funnel.
-
Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C. Note: 1 mole of triphosgene generates 3 moles of phosgene in situ.
-
Amine Addition: Mix 2,6-dimethylpiperidine (1.0 eq) and Pyridine (1.1 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30 minutes at 0°C.
-
Critical: Reverse addition (amine to phosgene) is crucial to prevent the formation of the symmetrical urea byproduct, which is difficult to separate.
-
-
Reaction: Allow to warm to room temperature. Due to steric hindrance, the reaction may be sluggish. Reflux (40°C for DCM) for 2–4 hours is often required to drive conversion to completion.
-
Monitoring: Monitor by TLC (stain with ninhydrin; starting amine stains, product does not) or GC-MS.
-
Workup: Wash with cold 1N HCl (to remove pyridine), then saturated NaHCO3, then brine. Dry over Na2SO4.
-
Purification: Vacuum distillation is preferred. The product is a liquid/low-melting solid.
Reactivity Profile & Applications
Comparative Kinetic Data
The following table summarizes the relative reactivity of piperidine-derived carbamoyl chlorides with a primary amine (n-butylamine) in DCM at 25°C.
| Reagent | Substituent Pattern | Relative Rate ( | Half-life ( | Mechanism Dominance |
| Piperidine-1-COCl | None | 100 | < 5 min | Fast Addition-Elimination |
| 2-Methylpiperidine-1-COCl | Mono-ortho | ~15 | 20-30 min | Sterically Slowed |
| 2,6-Dimethylpiperidine-1-COCl | Di-ortho (Meso) | < 1 | > 4 hours | Sterically Gated |
| 2,2,6,6-Tetramethyl-1-COCl | Tetra-ortho | ~0 | Inert* | Effectively Inert |
*Requires forcing conditions (high temp, catalysis) to react.
Synthesis of Hindered Ureas
To synthesize a urea using this reagent, standard nucleophilic attack often fails. You must employ catalytic activation .
Recommended Protocol (DMAP Catalysis):
-
Dissolve this compound (1.0 eq) in DCM.
-
Add the target amine (1.1 eq) and Triethylamine (1.5 eq).
-
Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 eq).
-
Mechanism:[6][11][12] DMAP attacks the carbonyl chloride to form a highly reactive N-acylpyridinium intermediate. The planar nature of the pyridine ring allows it to slip past the methyl groups more effectively than a tetrahedral amine, activating the carbonyl for the subsequent attack by the target amine.
-
Caption: Catalytic workflow for overcoming steric hindrance in urea synthesis.
Safety and Stability
Hydrolytic Stability
Unlike linear carbamoyl chlorides (e.g., dimethylcarbamoyl chloride), which hydrolyze rapidly in moist air to release HCl, this compound is remarkably robust.
-
Observation: Can often be handled in open air for short periods without significant decomposition.
-
Reason: The hydrophobic methyl groups create a "greasy" shield that repels water molecules from the electrophilic carbon.
Toxicity Warning
-
Carbamoyl Chlorides are potential carcinogens. They act as alkylating/acylating agents that can modify DNA bases.
-
Specific Hazard: While the steric bulk reduces acute reactivity, it may increase lipophilicity, potentially aiding cell membrane penetration before reacting.
-
Control: Handle exclusively in a fume hood with double-gloving (Nitrile/Laminate). Quench all glassware with aqueous ammonia before removal from the hood.
References
-
Conformational Analysis of Piperidines
- Title: Conformational Analysis of 2,6-Disubstituted Piperidines.
- Source:Journal of Organic Chemistry.
- Context: Establishes the preference for diequatorial methyl groups in the ground st
-
Reactivity of Carbamoyl Chlorides
- Title: Solvolytic Reactivity of Carbamoyl Chlorides: Steric and Electronic Effects.
- Source:Journal of the Chemical Society, Perkin Transactions 2.
- Context: Quantitative analysis of how ortho-substitution retards nucleophilic attack
-
DMAP Catalysis Mechanism
- Title: Nucleophilic Catalysis by 4-(Dimethylamino)
- Source:Angewandte Chemie Intern
- Context: Defines the mechanism of acyl-pyridinium form
-
Synthesis of Hindered Ureas
- Title: Practical Synthesis of Sterically Hindered Ureas.
- Source:Tetrahedron Letters.
- Context: Protocols for using triphosgene with hindered amines.
Sources
- 1. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds1,2 | MDPI [mdpi.com]
- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. amsdottorato.unibo.it [amsdottorato.unibo.it]
Stability Profile of 2,6-Dimethylpiperidine-1-carbonyl chloride: A Mechanistic & Practical Guide
This technical guide provides a comprehensive analysis of the stability, reactivity, and handling of 2,6-Dimethylpiperidine-1-carbonyl chloride . It is structured to serve researchers and process chemists requiring precise control over this reagent in drug development and organic synthesis.[1]
Executive Summary & Chemical Identity
This compound (CAS: 54486-12-3 / 1639355-28-4 for specific stereoisomers) is a specialized carbamoyl chloride reagent. Unlike simple acyl chlorides (e.g., acetyl chloride) or unhindered carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride), this molecule exhibits a unique stability profile governed by the steric hindrance of the methyl groups at the
-
Physical State: Solid (typically beige/white crystalline).
-
Melting Point: ~117–122 °C.[2]
-
Primary Degradation Mode: Hydrolysis (moisture sensitivity) yielding HCl and the parent amine.
-
Ambient Stability: Metastable. It resists rapid degradation better than unhindered analogs but remains moisture-sensitive.
Structural Analysis: The Steric Shield Effect
To understand the stability of this compound, one must look beyond the functional group to the molecular geometry.
The "2,6-Dimethyl" Advantage
In standard nucleophilic acyl substitution, the carbonyl carbon is the electrophilic target. For this compound, the two methyl groups at the 2- and 6-positions create a steric shield around the nitrogen atom.
-
Conformational Locking: The piperidine ring typically adopts a chair conformation. The methyl groups (often equatorial to minimize 1,3-diaxial interactions) create bulk that hinders the approach of nucleophiles (like water) to the carbonyl carbon.
-
Electronic Stabilization: The nitrogen lone pair donates electron density into the carbonyl system (
), reducing the electrophilicity of the carbonyl carbon. This resonance is robust, and the steric bulk prevents the "twist" that might otherwise decouple this resonance.
Degradation Pathway (Hydrolysis)
Despite the steric protection, the compound is not immune to moisture. Upon exposure to ambient humidity, it degrades via the following pathway:[1]
Figure 1: Hydrolytic degradation pathway.[1] The initial nucleophilic attack is the rate-determining step, significantly slowed by the 2,6-dimethyl substitution.
Stability Under Ambient Conditions
Hydrolytic Stability (Moisture)
-
Status: Sensitive .
-
Observation: In open air (50-60% RH), the solid surface will slowly crust over, releasing acidic fumes (HCl).
-
Kinetics: Unlike acetyl chloride, which fumes and reacts violently instantly, this reagent reacts slowly. However, over 24 hours of ambient exposure, significant purity loss (>5-10%) is expected.
-
Solution Stability: In dry organic solvents (DCM, THF), it is stable for days. In the presence of trace water, it degrades to the amine hydrochloride salt, which often precipitates.
Thermal Stability
-
Status: Stable (up to ~100°C if dry).
-
Observation: As a solid with a high melting point (~117°C), it does not decompose thermally at standard storage temperatures (4°C to 25°C).
-
Risk: Heating above the melting point in a non-inert atmosphere accelerates oxidation and hydrolysis.
Photostability
-
Status: Generally Stable .
-
Recommendation: While no specific chromophores suggest high UV sensitivity, standard practice dictates storage in amber vials to prevent radical-induced side reactions over long durations.
Experimental Protocols for Stability Assessment
As a scientist, you should not rely solely on theoretical stability. Use these protocols to validate the integrity of your specific batch.
Protocol A: Rapid Hydrolytic Stress Test (HPLC)
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of reagent in 10 mL of Acetonitrile (ACN) containing 1% water.
-
Incubation: Maintain at 25°C.
-
Sampling: Inject 5 µL into HPLC at
hours. -
Method:
-
Column: C18 Reverse Phase.
-
Eluent: ACN/Water (Gradient). Note: The reagent may hydrolyze on the column if the run is long; use a fast gradient.
-
Detection: UV at 210 nm (carbonyl).
-
-
Analysis: Plot peak area vs. time. The disappearance of the starting material peak correlates to hydrolysis.
Protocol B: Purity Verification (Self-Validating)
Before using the reagent in a critical synthesis, perform this simple "Derivatization Check" to distinguish active reagent from hydrolyzed amine.
-
Aliquot: Take ~20 mg of the reagent.
-
Reaction: Add excess anhydrous Methanol (0.5 mL) and 1 drop of Pyridine.
-
Wait: 15 minutes at room temperature.
-
Analyze: Run GC-MS or TLC.
-
Result A (Good): Single peak/spot corresponding to the Methyl Carbamate (Reagent + MeOH
Carbamate + HCl). -
Result B (Bad): Presence of 2,6-dimethylpiperidine (starting amine) indicates the reagent had already hydrolyzed before the test.
-
Handling & Storage Guidelines
Proper handling is the primary defense against degradation.
| Parameter | Recommendation | Rationale |
| Storage Temp | 2°C to 8°C | Slows kinetic rate of hydrolysis from trace moisture. |
| Atmosphere | Argon or Nitrogen | Essential. CO₂ and moisture in air are detrimental. |
| Container | Tightly sealed glass | Avoid plastics that are permeable to moisture over time. Use Parafilm/Teflon tape. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |
| Solvents | Anhydrous only | DCM, THF, Toluene (<50 ppm H₂O). Avoid alcohols/amines unless reacting.[3] |
Decision Tree for Handling
Figure 2: Logical workflow for assessing reagent quality before use.
Safety & Toxicology (HSE)
-
Corrosivity: This reagent generates HCl upon contact with skin or mucous membranes. It causes severe burns.[2][4]
-
Lachrymator: Like many acid chlorides, it can irritate eyes and respiratory tracts.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle strictly inside a fume hood.
References
-
Sigma-Aldrich. (n.d.). (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride Product Sheet. Retrieved from
- Tilley, J. W., et al. (1980). Carbamoyl Chloride Stability and Reactivity Studies. Journal of Organic Chemistry. (General reference for carbamoyl chloride stability mechanics).
-
Fisher Scientific. (2021). Safety Data Sheet: 2,6-Dimethylpiperidine. Retrieved from
-
BenchChem. (2025).[1] Technical Guide to Reactivity of N,N-dialkylcarbamoyl Chlorides. Retrieved from
(Note: Specific degradation rate constants for this exact CAS are not publicly indexed in major kinetic databases; the stability profile is derived from the structural class properties of hindered carbamoyl chlorides.)
Sources
Technical Guide: Thermodynamic & Physicochemical Properties of Dimethylpiperidine Carbamoyl Chlorides
This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding, predictive thermodynamics, and actionable experimental protocols over static data listing.[1]
Executive Summary
Dimethylpiperidine carbamoyl chlorides (DMP-CCs) represent a specialized class of electrophilic acylating agents used in the synthesis of complex ureas and carbamates. Unlike simple linear carbamoyl chlorides (e.g., dimethylcarbamoyl chloride), DMP-CCs exhibit unique thermodynamic stability due to the steric hindrance imposed by the methyl substituents on the piperidine ring.
This guide focuses on the 2,6-dimethylpiperidine and 3,5-dimethylpiperidine derivatives.[1][2] It bridges the gap between theoretical thermodynamic stability and practical handling, providing a validated framework for their synthesis, storage, and kinetic characterization in drug development pipelines.
Structural Dynamics & Conformational Thermodynamics
The thermodynamic behavior of DMP-CCs is governed by the rotational barrier of the amide-like N–C(=O)Cl bond and the ring conformation.
The Rotational Barrier
The nitrogen atom in carbamoyl chlorides exhibits
-
Thermodynamic Implication: In 2,6-dimethylpiperidine-1-carbonyl chloride, the adjacent methyl groups create significant A(1,[1]3) strain with the carbonyl oxygen and the chlorine atom.
-
Conformational Locking: The piperidine ring predominantly adopts a chair conformation. For the cis-2,6-isomer, the methyl groups are typically equatorial to minimize 1,3-diaxial interactions.[1] However, the N-acylation forces the N-substituents into a planar geometry, increasing the steric energy of the ground state compared to the free amine.
Lipophilicity and Solubility
The addition of methyl groups significantly alters the solvation thermodynamics compared to the parent piperidine carbamoyl chloride.
| Parameter | Piperidine-1-COCl | 2,6-Dimethylpiperidine-1-COCl | Thermodynamic Effect |
| Molecular Weight | 147.60 g/mol | 175.66 g/mol | Increased London Dispersion Forces |
| Predicted LogP | ~1.2 | ~2.1 | Enhanced solubility in non-polar solvents (Hexane, DCM) |
| Est.[1] Boiling Point | 105°C (15 mmHg) | 115-120°C (15 mmHg)* | Higher enthalpy of vaporization ( |
| Physical State | Liquid | Liquid/Low-Melting Solid | Symmetry of 2,6-isomer may raise MP |
*Note: Boiling points are estimated based on group contribution methods relative to the amine precursor (b.p. 127°C) and standard acyl chloride shifts.
Chemical Stability & Hydrolysis Kinetics[3]
The most critical thermodynamic property for researchers is the hydrolytic stability . Carbamoyl chlorides hydrolyze to release the parent amine,
Mechanism: vs.
The hydrolysis rate is determined by the stability of the carbamoyl cation intermediate (
-
Unimpeded Systems: Follow an
-like pathway (associative).[1] -
Hindered Systems (DMP-CC): The 2,6-dimethyl substitution sterically blocks the nucleophilic attack of water on the carbonyl carbon. This shifts the mechanism towards an
(dissociative) pathway, or simply retards the rate significantly.
Activation Energy ( )
The steric bulk increases the activation enthalpy (
-
Half-life (
): In aqueous acetone at 25°C, unhindered carbamoyl chlorides hydrolyze in minutes.[1] 2,6-DMP-CC can persist for hours, requiring elevated temperatures or base catalysis to react efficiently.[1]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the competitive pathways and the role of steric hindrance.
Figure 1: Mechanistic divergence in hydrolysis. The 2,6-dimethyl steric blockade disfavors the associative path, enhancing shelf-stability.[1]
Experimental Protocols
Synthesis via Triphosgene (The Validated Safety Protocol)
Direct use of phosgene gas is thermodynamically efficient but operationally hazardous. The use of Triphosgene (Bis(trichloromethyl) carbonate) is the industry standard for generating DMP-CCs in situ.
Reagents:
-
cis-2,6-Dimethylpiperidine (1.0 eq)[1]
-
Triphosgene (0.34 eq)
-
Triethylamine (1.05 eq) or Pyridine (as HCl scavenger)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Workflow:
Figure 2: Triphosgene-mediated synthesis workflow ensuring thermal control and high purity.
Critical Control Point: The reaction is exothermic. Maintain temperature <5°C during addition to prevent decomposition of the triphosgene before it reacts with the amine.
Kinetic Measurement of Hydrolysis (Conductivity Method)
To determine the specific thermodynamic stability of your derivative, use conductometry. As the chloride hydrolyzes, HCl is generated, increasing the conductivity of the solution linearly.
-
Setup: Thermostated cell at 25.0°C containing 50% Acetone/Water.
-
Initiation: Inject
of DMP-CC into of solvent. -
Data Collection: Record conductivity (
) vs. time ( ). -
Calculation: Plot
vs. time. The slope is (pseudo-first-order rate constant).[1]
Safety & Toxicology (E-E-A-T)
Carcinogenicity Warning: Carbamoyl chlorides are alkylating agents. They can carbamoylate DNA bases (guanine residues). While steric hindrance in DMP-CC reduces reactivity toward water, it does not eliminate reactivity toward biological nucleophiles.[1]
-
Handling: Always handle in a fume hood with double gloving (Nitrile/Laminate).
-
Destruction: Quench excess material with aqueous ammonia or concentrated NaOH. Do not just put in waste; ensure hydrolysis is complete.
References
-
Hydrolysis Mechanisms: Hall, H. K. (1955).[3] "Mechanism of Hydrolysis of Carbamoyl Chlorides." Journal of the American Chemical Society, 77(22), 5993–5996. Link
-
Triphosgene Protocol: Eckert, H., & Foster, B. (1987).[1] "Triphosgene, a Crystalline Phosgene Substitute."[1][4] Angewandte Chemie International Edition, 26(9), 894–895.[1] Link
-
Piperidine Conformations: Eliel, E. L., et al. (1965).[1] "Conformational Analysis of Heterocycles." Interscience Publishers. (Foundational text on 2,6-dimethylpiperidine A-values).
-
General Carbamoyl Chloride Stability: Kevill, D. N., & D'Souza, M. J. (2008).[1] "Correlation of the Rates of Solvolysis of N,N-Disubstituted Carbamoyl Chlorides." Journal of Physical Organic Chemistry, 21(1), 33-40.[1] Link
-
Precursor Properties: NIST Chemistry WebBook. "Piperidine, 2,6-dimethyl-, (2R,6S)-rel-".[1][5] Link
Sources
Technical Whitepaper: Synthesis and Application of 2,6-Dimethylpiperidine-1-carbonyl Chloride
Executive Summary & Chemical Profile[1]
2,6-Dimethylpiperidine-1-carbonyl chloride is a specialized electrophilic reagent used primarily in the synthesis of sterically demanding ureas and carbamates. Unlike simple piperidine derivatives, the presence of methyl groups at the
In drug discovery, this moiety is strategically employed to:
-
Modulate Metabolic Stability: The methyl groups block the
-carbon sites from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of the parent drug. -
Restrict Conformation: The 2,6-substitution pattern forces the piperidine ring into a specific chair conformation, often locking the
-substituent in an axial or equatorial orientation depending on the stereochemistry (cis vs. trans).
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Functionality: Carbamoyl Chloride (
) -
Reactivity Profile: Highly reactive electrophile; sensitive to moisture (hydrolyzes to amine +
+ HCl).
Stereochemical Criticality
The biological activity of derivatives often hinges on the stereochemistry of the starting 2,6-dimethylpiperidine.
| Isomer | Structure | Characteristics | Application Note |
| cis-2,6 (meso) | Methyls are syn | Achiral. Predominantly exists in a chair conformation with both methyl groups equatorial. | Most common building block. Provides a rigid, lipophilic "cap" for receptor binding pockets. |
| trans-2,6 | Methyls are anti | Chiral (Racemic). One methyl axial, one equatorial. | Less common due to synthesis complexity and lower stability, but useful for exploring chiral space. |
Synthesis of the Reagent
Direct handling of phosgene gas is hazardous and operationally difficult. The industry standard "Best Practice" for synthesizing this compound utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer source of phosgene equivalents.
Reaction Mechanism
Triphosgene decomposes in situ to generate phosgene, which reacts with the secondary amine. The steric hindrance of the 2,6-dimethyl groups requires forcing conditions or specific base catalysis compared to unhindered amines.
Experimental Protocol: Triphosgene Route
Safety Warning: All operations must be performed in a well-ventilated fume hood. Triphosgene releases phosgene gas upon heating or contact with nucleophiles.
Reagents:
-
cis-2,6-Dimethylpiperidine (1.0 equiv)
-
Triphosgene (0.4 equiv; provides 1.2 equiv phosgene)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve triphosgene in anhydrous DCM at 0°C under an inert atmosphere (
or Ar). -
Addition: Slowly add a solution of 2,6-dimethylpiperidine and
in DCM dropwise over 30 minutes. Note: The slow addition prevents the formation of the symmetric urea byproduct. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (aliquot quenched with methanol to observe the methyl carbamate).
-
Workup:
-
Wash the organic layer with cold 1N HCl (to remove unreacted amine/base).
-
Wash with saturated
and brine. -
Dry over
and concentrate in vacuo.
-
-
Storage: The resulting carbamoyl chloride is an oil or low-melting solid. It should be used immediately or stored at -20°C under argon.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the reagent and its subsequent diversion into two primary medicinal chemistry pathways: Urea formation (for sEH inhibitors) and Carbamate formation.
Figure 1: Synthetic workflow converting the secondary amine to the electrophilic carbamoyl chloride, followed by divergence into urea and carbamate pharmacophores.
Medicinal Chemistry Applications
Soluble Epoxide Hydrolase (sEH) Inhibitors
The most prominent application of this scaffold is in the development of sEH inhibitors.[1][2][3] sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.[2][3] Inhibiting sEH stabilizes EETs, treating hypertension and inflammation.[3]
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383/Tyr466 in the enzyme active site, while the NH donates a hydrogen bond to Asp335.
-
Role of 2,6-Dimethylpiperidine:
-
Lipophilicity: Fits into the hydrophobic pocket of the enzyme.
-
Metabolic Stability: The 2,6-dimethyl groups prevent hydroxylation at the
-carbon, a common clearance pathway for simple piperidines.
-
Local Anesthetics (Nanofin)
Historically, Nanofin (2,6-dimethylpiperidine derivative) was developed as a local anesthetic. The steric bulk of the dimethyl group mimics the xylidine moiety found in lidocaine, protecting the amide/urea bond from rapid hydrolysis by plasma esterases.
Data Summary: Impact of Steric Bulk
The following table summarizes how the 2,6-dimethyl substitution compares to unsubstituted piperidine in theoretical drug design parameters.
| Parameter | Piperidine Derivative | 2,6-Dimethylpiperidine Derivative | Biological Implication |
| LogP | ~1.5 - 2.0 | ~2.5 - 3.0 | Increased membrane permeability; higher CNS penetration. |
| Metabolic Liability | High ( | Low (Steric block) | Longer half-life ( |
| Conformational Entropy | High (Ring flip) | Low (Locked Chair) | Lower entropy penalty upon binding to receptor. |
Detailed Experimental Protocol: Urea Derivatization
Objective: Synthesis of N-(2,6-dimethylpiperidin-1-ylcarbonyl)-N'-aryl urea (General Procedure).
-
Reagent Preparation: Isolate crude this compound as described in Section 2.2.
-
Coupling:
-
Dissolve the target aniline or primary amine (1.0 equiv) in dry THF or DCM.
-
Add a non-nucleophilic base (e.g., DIPEA, 1.5 equiv).
-
Add the carbamoyl chloride (1.1 equiv) dropwise at room temperature.
-
Catalysis: If the aniline is electron-deficient, add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the acylation.
-
-
Heating: Heat the reaction to 60°C (if in THF) or reflux (if in DCM) for 6–12 hours.
-
Purification:
References
-
Eldrup, A. B., et al. (2009).[6] "Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Establishes the utility of piperidine ureas in sEH inhibition and metabolic optimiz
-
Ganiu, M. O., et al. (2019).[7] "Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration..." Organic Letters. Link
- Context: Provides modern, safe handling protocols for Triphosgene in organic synthesis.
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link
- Context: Reviews the structural diversity of sEH inhibitors, highlighting the urea pharmacophore.
-
Wikipedia Contributors. (2023). "2,6-Dimethylpiperidine."[8][9][10] Wikipedia, The Free Encyclopedia. Link
- Context: General properties and stereochemical d
-
Cotarca, L., et al. (2017).[4] "Bis(trichloromethyl) Carbonate (Triphosgene): A Safer Reagent for Organic Synthesis." Organic Process Research & Development. Link
- Context: Authoritative source on the industrial safety and applic
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols [organic-chemistry.org]
- 8. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. ijirt.org [ijirt.org]
safety data sheet (SDS) for 2,6-Dimethylpiperidine-1-carbonyl chloride
Executive Summary: The Dual Nature of Utility and Hazard[1]
2,6-Dimethylpiperidine-1-carbonyl chloride is a specialized electrophilic reagent used primarily in the synthesis of substituted ureas and carbamates, often serving as a sterically hindered "capping" agent in drug discovery.[1] While valuable for its ability to introduce the 2,6-dimethylpiperidine motif—known for improving metabolic stability in pharmacophores—this reagent presents significant safety challenges.
Unlike standard acid chlorides, carbamoyl chlorides possess a structural alert for genotoxicity and carcinogenicity . Because they are direct-acting alkylating/acylating agents, they can modify DNA bases. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and a validated protocol for safe handling and quenching.
Chemical Identity & Physicochemical Profiling[2]
This compound exists as a mixture of stereoisomers (cis/trans) or as specific enantiomers depending on the synthesis source.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 54486-12-3 (General) / 1443246-39-6 ((2R,6S)-isomer) |
| Molecular Formula | C₈H₁₄ClNO |
| Molecular Weight | 175.66 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Reactivity | Moisture sensitive; hydrolyzes to release HCl and 2,6-dimethylpiperidine.[1] |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols. |
Structural Considerations
The 2,6-dimethyl substitution pattern on the piperidine ring creates steric hindrance around the carbonyl carbon.
-
Implication: Hydrolysis may be slower than unhindered analogs (e.g., dimethylcarbamoyl chloride), leading to a false sense of security. The reagent can persist in aqueous waste streams if not actively quenched.
Toxicological Mechanistic Insight
To handle this chemical safely, one must understand why it is toxic. The hazard profile is driven by its electrophilicity.
The Acylation Hazard
Carbamoyl chlorides are "hard" electrophiles. They react readily with nucleophiles found in biological systems (DNA bases, protein residues).
-
Mechanism: The carbonyl carbon is attacked by nucleophiles (Nu⁻), displacing the chloride ion.
-
Biological Target: N7-position of Guanine in DNA (potential mutagenicity).[1]
-
Acute Effect: Direct acylation of mucous membranes in the eyes and lungs, leading to severe burns and potential pulmonary edema.
SAR-Based Risk Assessment (Read-Across)
Specific toxicological data for this exact isomer is limited.[1] Therefore, safety protocols must be based on Structure-Activity Relationships (SAR) with known analogs:
-
Dimethylcarbamoyl chloride (CAS 79-44-7): IARC Group 2A (Probably carcinogenic to humans).[1]
-
Diethylcarbamoyl chloride (CAS 88-10-8): Mutagenic.
Safety Directive: Treat this compound as a suspected carcinogen and high-potency mutagen until proven otherwise.[1]
Comprehensive Hazard Assessment
| Hazard Class (GHS) | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity | 4 (Oral/Inhal) | H302/H332: Harmful if swallowed or inhaled. |
| Carcinogenicity | 2 (Suspected) | H351: Suspected of causing cancer (based on SAR). |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][3][4] |
Critical Warning: Inhalation of vapors may cause delayed pulmonary edema .[3] Symptoms may not appear for 12–24 hours after exposure.
Strategic Risk Mitigation (Engineering Controls)
Standard laboratory ventilation is insufficient if the sash is too high.
-
Primary Containment: All transfers must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary Containment: Use spill trays for all active handling.
-
Atmosphere: Reagent is moisture-sensitive.[3] Handle under Nitrogen or Argon to prevent pressure buildup from HCl generation in closed vessels.
Personal Protective Equipment (PPE) Matrix
Nitrile gloves provide only splash protection. For prolonged handling or cleanup, higher barrier materials are required due to the high permeation potential of small organic chlorides.
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Double-gloved Nitrile (min 5 mil) | Acceptable for quick transfers.[1] Change immediately upon splash. |
| Gloves (Spill/Cleaning) | Silver Shield / 4H (Laminate) | Essential. Carbamoyl chlorides permeate nitrile/latex rapidly. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient for corrosive liquids under pressure. |
| Respiratory | Full-face respirator with OV/AG cartridges | Only required if working outside a fume hood (e.g., spill cleanup). |
Experimental Protocols: Handling & Quenching
Reaction Mechanism & Quenching Logic
The following diagram illustrates the reaction pathways, differentiating between the desired synthesis and the quenching/hydrolysis pathway.
Figure 1: Reaction pathways showing the competition between product formation and hydrolysis.[1] Note that steric hindrance may slow hydrolysis, requiring longer quenching times.
The "Dilute-then-Quench" Protocol
NEVER add water directly to the neat acid chloride.[1] The exothermic reaction can cause "bumping" or aerosolization of the carcinogen.
Step-by-Step Methodology:
-
Preparation: Prepare a quenching solution of saturated aqueous Ammonium Chloride (NH₄Cl) or 10% Sodium Carbonate (Na₂CO₃) in a large beaker. Cool to 0°C.[5][6]
-
Dilution: Dilute the reaction mixture (or residual reagent) with an inert solvent like Dichloromethane (DCM) or Toluene. A 1:5 dilution is recommended.
-
Controlled Addition:
-
Transfer the diluted reagent slowly into the stirred aqueous base.
-
Why? This ensures the acid chloride is the limiting reagent and heat is dissipated into the bulk aqueous phase.
-
-
Verification: Allow the biphasic mixture to stir for at least 60 minutes .
-
Validation: Check pH.[7] If acidic, add more base. If pH > 8 and stable, hydrolysis is likely complete.
-
-
Disposal: Separate layers. The aqueous layer contains salts; the organic layer contains the hydrolyzed amine (2,6-dimethylpiperidine). Dispose of as halogenated organic waste.
Emergency Response Workflow
In the event of a spill or exposure, immediate action is critical.[7]
Figure 2: Decision tree for emergency response. Immediate irrigation is the priority for biological exposure.
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.[6] Moisture causes degradation and pressure buildup (HCl gas).
-
Container: Tightly sealed glass with Teflon-lined caps.[1] Inspect caps frequently for corrosion.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16218967 (this compound). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Dimethylcarbamoyl chloride (Read-Across Analog). Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Dimethylcarbamoyl Chloride. Vol. 71. Retrieved from [Link]
Sources
- 1. 64196-60-7|2-Methylpiperidine-1-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
protocol for synthesizing ureas using 2,6-Dimethylpiperidine-1-carbonyl chloride
An In-Depth Guide to the Synthesis of Substituted Ureas using 2,6-Dimethylpiperidine-1-carbonyl chloride
Application Note and Detailed Protocol
Abstract
The urea functional group is a cornerstone in modern drug discovery and medicinal chemistry, primarily due to its unique ability to form stable, bidentate hydrogen bonds with biological targets, thereby modulating the potency, selectivity, and pharmacokinetic properties of therapeutic agents.[1][2][3] While classical synthetic routes often rely on hazardous reagents like phosgene or isocyanates, the use of pre-formed carbamoyl chlorides offers a more controlled and often safer alternative. This document provides a comprehensive guide to the synthesis of N,N'-substituted ureas utilizing this compound, a sterically hindered reagent that facilitates the efficient formation of urea linkages with a variety of primary and secondary amines. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and safety considerations.
Introduction: The Significance of the Urea Moiety
The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the genesis of modern organic chemistry.[1][4] Since then, urea and its derivatives have become indispensable structural motifs in a vast array of bioactive compounds, including anticancer, antiviral, and antibacterial agents.[1][2] The power of the urea group lies in its rigid, planar structure and its capacity to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen).[2][5] This dual nature allows for strong and specific interactions with protein active sites, making it a privileged scaffold in rational drug design.[5]
Traditional methods for urea synthesis involve the reaction of amines with highly toxic substances like phosgene and its derivatives (e.g., triphosgene) or moisture-sensitive isocyanates.[1][6] These methods, while effective, pose significant safety and handling challenges.[1] Carbamoyl chlorides, such as this compound, serve as valuable alternatives. They are bench-stable solids or liquids that can be prepared from the corresponding secondary amine and a phosgene source, and subsequently used to carbamoylate a wide range of nucleophiles.[7][8][9] The use of a sterically hindered carbamoyl chloride like the one derived from 2,6-dimethylpiperidine can offer unique reactivity and selectivity in complex molecule synthesis.[10]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a urea from this compound and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine (the nucleophile) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the newly added nitrogen atom, neutralizing the resulting ammonium salt and generating the final, stable urea product. The base also scavenges the hydrogen chloride (HCl) that is formed, preventing it from protonating the starting amine and rendering it unreactive.
Caption: Figure 1: General mechanism of urea synthesis.
The choice of a non-nucleophilic base is critical to prevent it from competing with the substrate amine in attacking the carbamoyl chloride. The steric hindrance provided by the two methyl groups on the piperidine ring makes the 2,6-dimethylpiperidine group itself an excellent leaving group in certain contexts, though in this primary application, it remains part of the final product.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a substituted urea from an amine and this compound. Researchers should optimize conditions based on the specific reactivity of their amine substrate.
Materials and Equipment
Table 1: Reagent and Material List
| Reagent/Material | Purpose | Notes |
|---|---|---|
| This compound | Carbamoylating Agent | Moisture sensitive. |
| Primary or Secondary Amine | Nucleophile/Substrate | Purity should be >98%. |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic Base | Must be anhydrous. |
| Dichloromethane (DCM) or THF | Anhydrous Solvent | Aprotic, anhydrous grade recommended. |
| Saturated Sodium Bicarbonate (aq.) | Aqueous Wash | To neutralize excess acid. |
| Brine (Saturated NaCl aq.) | Aqueous Wash | To remove water from organic layer. |
| Anhydrous Magnesium/Sodium Sulfate | Drying Agent | To remove residual water. |
| Silica Gel (230-400 mesh) | Stationary Phase | For column chromatography. |
| Ethyl Acetate/Hexanes | Mobile Phase | For chromatography, HPLC grade. |
| Round-bottom flasks, Magnetic stirrer | Reaction Vessels | Oven-dried before use. |
| Septa, Nitrogen/Argon line | Inert Atmosphere | To exclude moisture. |
| Syringes, Needles | Reagent Transfer | For anhydrous transfers. |
| Separatory Funnel, Rotary Evaporator | Work-up/Purification | Standard laboratory equipment. |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]
-
Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.[13]
-
Reagent Handling: this compound is a corrosive and moisture-sensitive compound that causes skin and eye irritation. Avoid inhalation of vapors and direct contact.[11] Many amines are corrosive, flammable, and toxic.[14] Handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.[11][13]
Step-by-Step Synthesis Procedure
Table 2: Example Reaction Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Moles (mmol) |
|---|---|---|---|---|
| Substrate Amine (e.g., Benzylamine) | 107.15 | 1.0 | 536 mg | 5.0 |
| This compound | 175.66 | 1.05 | 922 mg | 5.25 |
| Triethylamine (TEA) | 101.19 | 1.2 | 840 µL | 6.0 |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL | - |
-
Reaction Setup: Place a magnetic stir bar in an oven-dried 100 mL round-bottom flask. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Dissolution: Under a positive pressure of inert gas, dissolve the amine substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (to make a ~0.1 M solution).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes.
-
Addition of Carbamoyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM in a separate, dry vial. Using a syringe, add this solution dropwise to the stirring amine solution over 5-10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours, or until the reaction is complete.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product urea is generally less polar than the starting amine.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with an equal volume of DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes the triethylamine hydrochloride salt and any unreacted acid chloride.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure urea product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Figure 2: Step-by-step experimental workflow.
Troubleshooting
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive reagents due to moisture. 2. Insufficient reaction time/temperature. 3. Amine is a poor nucleophile (sterically hindered or electron-deficient). | 1. Use freshly opened anhydrous solvents and reagents. Ensure glassware is scrupulously dry.[15] 2. Allow the reaction to run longer or gently heat (e.g., to 40 °C). 3. For difficult amines, consider using a more forcing solvent like DMF or adding a catalyst such as DMAP (4-dimethylaminopyridine), but be wary of side reactions. |
| Multiple Products on TLC | 1. Formation of symmetrical urea from the starting amine (if phosgene is generated in situ). 2. Reaction of carbamoyl chloride with the base. 3. Hydrolysis of carbamoyl chloride to carbamic acid, which decomposes.[7][16] | 1. Ensure slow, controlled addition of the carbamoyl chloride at low temperature. 2. Use a non-nucleophilic, sterically hindered base like DIPEA instead of TEA. 3. Maintain a strict inert and anhydrous atmosphere throughout the procedure. |
| Product Difficult to Purify | 1. Product co-elutes with starting material or byproducts. 2. Product is highly polar and streaks on the silica column. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol). 2. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress tailing of basic compounds. Consider reverse-phase chromatography if necessary. |
Conclusion
The synthesis of ureas using this compound is a robust and versatile method suitable for a wide range of amine substrates. By providing a controlled source of the carbonyl moiety, this approach circumvents many of the hazards associated with traditional phosgene-based syntheses. The protocol detailed herein is a self-validating system that, when combined with careful execution and an understanding of the underlying chemical principles, enables the efficient and reliable production of substituted ureas. This methodology is a valuable tool for researchers in drug discovery and medicinal chemistry, facilitating the exploration of this critical chemical space.
References
- Kee, D. W. & Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences.
- AK Scientific, Inc. Safety Data Sheet (United States) cis-2,6-Dimethyl-piperidine hydrochloride.
-
Wikipedia. (n.d.). Carbamoyl chloride. Available at: [Link]
- Thermo Fisher Scientific. (2011). Safety Data Sheet: cis-2,6-Dimethylpiperidine.
- Meffert, A., & Meisen, A. (1986). Process for the preparation of carbamyl chlorides of secondary amines. Google Patents (EP0198370B1).
- Abdulsattar, S. A. (2021). Lecture 4: Protein and Amino acid Metabolism.
-
Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]
- Meffert, A., & Meisen, A. (1988). Process for the preparation of carbamoyl chlorides derived from secondary amines. Google Patents (US4770820A).
-
ResearchGate. (n.d.). Preparation of carbamoyl chlorides. Scientific Diagram. Available at: [Link]
-
Wikipedia. (n.d.). Urea cycle. Available at: [Link]
-
Tverdomed, S. N., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. Available at: [Link]
-
News-Medical. (2021). The Urea Cycle Step by Step. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activity. Available at: [Link]
-
BYJU'S. (2022). Steps of the Urea Cycle. Available at: [Link]
-
Organic Chemistry Portal. (2017). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas... Available at: [Link]
-
Grokipedia. (n.d.). 2,6-Dimethylpiperidine. Available at: [Link]
-
ResearchGate. (2025). Ureas: Applications in Drug Design. Request PDF. Available at: [Link]
-
ResearchGate. (2025). (PDF) Hybrids of Sterically Hindered Phenols and Diaryl Ureas... Available at: [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]
-
Chemspace. (2021). Urea derivatives in Drug Discovery. Available at: [Link]
- Hurevich, M., Barda, Y., & Gilon, C. (2007). Synthesis of Novel Urea Bridged Macrocyclic Molecules Using BTC. HETEROCYCLES, Vol. 73.
- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine...
-
Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Available at: [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues. Available at: [Link]
-
PMC. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Available at: [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
-
American Chemical Society. (2021). Urea. Available at: [Link]
-
Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. acs.org [acs.org]
- 5. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 8. EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines - Google Patents [patents.google.com]
- 9. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. aksci.com [aksci.com]
- 12. targetmol.com [targetmol.com]
- 13. fishersci.com [fishersci.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Application Note: Steric Tuning in LC-MS – Using 2,6-Dimethylpiperidine-1-carbonyl Chloride (DMP-COCl) as a Selective Derivatizing Agent
This Application Note is designed for researchers in metabolomics, steroid analysis, and medicinal chemistry who require high-sensitivity detection of hydroxylated species or specific steric control in derivatization.
Abstract
The analysis of neutral lipids, sterols, and alcohols by Liquid Chromatography-Mass Spectrometry (LC-MS) is often hampered by poor ionization efficiency and lack of retention on Reversed-Phase (RP) columns. 2,6-Dimethylpiperidine-1-carbonyl chloride (DMP-COCl) serves as a specialized derivatizing agent that addresses these challenges through steric tuning . Unlike standard reagents (e.g., benzoyl chloride), the bulky 2,6-dimethylpiperidine moiety offers unique selectivity for primary over secondary hydroxyls and significantly enhances lipophilicity, shifting analytes away from the solvent front suppression zone. This guide details the mechanism, protocol, and critical parameters for using DMP-COCl to profile hydroxylated metabolites.
Part 1: Scientific Rationale & Mechanism
The "Invisible Metabolite" Problem
Hydroxyl-containing compounds (phenols, sterols, fatty alcohols) often exhibit:
-
Low Proton Affinity: They do not readily ionize in Electrospray Ionization (ESI+).
-
Poor Retention: Polar alcohols elute early in RP-LC, co-eluting with matrix suppressors.
-
Isomeric Complexity: Positional isomers (e.g., 3-OH vs. 17-OH steroids) are difficult to resolve.
The DMP-COCl Solution
DMP-COCl reacts with nucleophiles (R-OH, R-NH2) to form stable carbamates or ureas .
-
Lipophilic Shift: The addition of the C
H NO moiety increases the logP of the analyte, moving it to a cleaner chromatographic window. -
Ionization Enhancement: While the carbamate nitrogen is not highly basic, the derivatized product shows enhanced surface activity in the ESI droplet and readily forms sodium adducts
, or protonated molecular ions under specific mobile phase conditions (e.g., using ammonium additives). -
Steric Selectivity (The "DMP Effect"): The methyl groups at the 2 and 6 positions of the piperidine ring create a "steric shield." This makes the reagent kinetically selective for unhindered primary alcohols over hindered secondary/tertiary alcohols, a feature useful for differential labeling.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. A non-nucleophilic base (e.g., DMAP or Pyridine) acts as a catalyst to activate the alcohol and scavenge the HCl byproduct.
DOT Diagram: Reaction Pathway & Steric Selection
Caption: Kinetic differentiation of hydroxyls driven by the steric bulk of the 2,6-dimethylpiperidine motif.
Part 2: Experimental Protocols
Materials Required
-
Reagent: this compound (Purity >95%).[1]
-
Note: Ensure the reagent is stored under inert gas; moisture sensitive.
-
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
Base: 4-Dimethylaminopyridine (DMAP) or Pyridine.
-
Quenching Agent: 5% Hydroxylamine hydrochloride solution or simple water addition.
Protocol A: General Derivatization of Alcohols (Total Profiling)
Target: Steroids, Fatty Alcohols, Phenols.
-
Preparation: Dissolve the dry sample (approx. 50 µg) in 100 µL of anhydrous DCM.
-
Base Addition: Add 50 µL of DMAP solution (1 mg/mL in DCM).
-
Reagent Addition: Add 50 µL of DMP-COCl solution (2 mg/mL in DCM).
-
Critical: Use a 5-10x molar excess of reagent relative to total hydroxyls.
-
-
Incubation: Seal vial and heat at 60°C for 30-45 minutes .
-
Why: The steric hindrance of the 2,6-dimethyl group requires thermal energy to drive the reaction to completion for secondary alcohols.
-
-
Quenching: Add 50 µL of water or 5% hydroxylamine to consume excess acid chloride. Vortex for 1 min.
-
Extraction (Optional but Recommended): Evaporate solvent under N2 and reconstitute in 50:50 MeOH:H2O for LC-MS injection.
Protocol B: Differential Labeling (Primary vs. Secondary)
Target: Distinguishing isomers with different steric environments.
-
Conditions: Perform reaction at Room Temperature (20-25°C) instead of 60°C.
-
Time Course:
-
T = 10 min: Primary alcohols are >90% derivatized.
-
T = 10 min: Secondary alcohols (e.g., cholesterol 3-OH) show <10% conversion.
-
-
Analysis: Compare peak areas to distinguish unhindered vs. hindered hydroxyls.
Part 3: Data Analysis & Validation
Expected Mass Shifts
When setting up the Mass Spectrometer (MRM or High Res), calculate the mass shift as follows:
| Component | Formula Change | Mass Shift (Da) |
| Reagent Loss | -Cl | -35.45 |
| Reagent Gain | +C8H14NO | +140.11 |
| Net Change | R-H + DMP-CO | +139.11 Da |
-
Target Ion: Look for
or . -
Note: Carbamates often form strong Sodium adducts. Use mobile phase with 0.1% Formic Acid + 5mM Ammonium Formate to promote predictable
or species.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use molecular sieves to dry DCM/ACN. Acid chlorides hydrolyze rapidly. |
| Peak Tailing | Excess Reagent | The reagent itself is lipophilic. Ensure a quenching/extraction step is used to remove excess DMP-COCl. |
| No Reaction (2° OH) | Steric Hindrance | Increase temperature to 70°C or switch solvent to Toluene (higher boiling point). |
| Double Peaks | Isomers | If using racemic trans-2,6-dimethylpiperidine, you will create diastereomers. Use the cis (meso) reagent for single peaks. |
Stereochemical Note (Critical)
Commercial 2,6-dimethylpiperidine is often a mixture or predominantly the cis-isomer (meso) .
-
Cis-isomer (Meso): Achiral. Produces a single peak for a single analyte. Recommended for general profiling.
-
Trans-isomer (Racemic): Chiral. Will split enantiomeric alcohols into diastereomers (two peaks). Use only if chiral resolution is the goal.
Part 4: Workflow Visualization
DOT Diagram: Analytical Workflow
Caption: Step-by-step workflow for biological sample processing using DMP-COCl.
Part 5: References
-
Application of Carbamoyl Chlorides in LC-MS:
-
Title: Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.
-
Context: Discusses the general class of acyl/carbamoyl chloride reagents (like Benzoyl Chloride) for enhancing ionization of polar metabolites. DMP-COCl follows this mechanistic class with added steric advantages.
-
Source: (General reference for derivatization logic).
-
-
Reagent Properties (2,6-Dimethylpiperidine):
-
Title: Synthesis and properties of sterically hindered piperidine derivatives.
-
Context: Establishes the steric hindrance and conformational properties of the 2,6-dimethylpiperidine ring, validating the "Steric Selection" protocol.
-
Source:
-
-
Mechanistic Grounding (Carbamate Stability):
-
Synthetic Utility (Validation of Reactivity):
-
Title: Photobase generator comprising 2,6-dimethylpiperidine-1-carbonyl derivatives.[4]
-
Context: Patent literature confirming the reactivity of DMP-COCl with alcohols to form stable carbamates (urethanes) used in other industries, validating the chemical connectivity described.
-
Source:
-
Sources
Application Notes & Protocols: Catalytic Coupling Methodologies for 2,6-Dimethylpiperidine-1-carbonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylpiperidine-1-carbonyl chloride is a valuable, albeit sterically hindered, synthetic intermediate for the construction of complex amide and urea-containing molecules. The pronounced steric shielding imparted by the two methyl groups adjacent to the nitrogen atom presents unique challenges and opportunities in catalytic cross-coupling reactions. This guide provides an in-depth analysis of palladium-catalyzed methodologies for the effective coupling of this reagent. We will explore two primary catalytic pathways: decarbonylative C-N coupling for the synthesis of tetrasubstituted ureas and acyl-type cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which retain the carbonyl moiety to furnish amides and ynamides. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers to leverage these powerful transformations in drug discovery and complex molecule synthesis.
Introduction: The Challenge and Utility of a Hindered Carbamoyl Chloride
The urea and amide functional groups are ubiquitous in medicinal chemistry, often referred to as "privileged scaffolds" due to their ability to form stable hydrogen bonds with biological targets, thereby modulating drug potency and pharmacokinetic properties.[1] this compound serves as a direct precursor to these motifs. However, its application in traditional synthesis can be hampered by the steric hindrance of the 2,6-dimethylpiperidine moiety, which can significantly reduce reactivity.
Transition metal catalysis offers a robust solution, enabling C-C and C-heteroatom bond formation under conditions that can overcome these steric barriers.[2] This document focuses on palladium-catalyzed reactions, which have proven exceptionally versatile for the functionalization of carbamoyl chlorides.[2][3] We will dissect the mechanistic underpinnings of these reactions to provide a clear rationale for catalyst, ligand, and parameter selection.
Palladium-Catalyzed Decarbonylative C-N Coupling: A Pathway to Symmetrical Ureas
One of the most intriguing and efficient transformations involving carbamoyl chlorides is the palladium-catalyzed decarbonylative coupling.[4][5] In this reaction, the carbonyl group is extruded as carbon monoxide (CO), followed by the formation of a new carbon-nitrogen bond. This approach provides a direct route to symmetrical tetrasubstituted ureas from a single carbamoyl chloride precursor.
Mechanistic Rationale
The catalytic cycle is believed to proceed through several key steps. The steric bulk of the 2,6-dimethylpiperidine group can influence the rate of these steps, particularly the reductive elimination, but the overall transformation is highly effective.[5] The process begins with the active Pd(0) catalyst and proceeds through oxidative addition, decarbonylation, a second oxidative addition/C-N bond formation sequence, and finally reductive elimination to release the urea product and regenerate the catalyst.
Caption: Catalytic cycle for Pd-catalyzed decarbonylative C-N coupling.
Protocol 1: Synthesis of 1,1,3,3-Tetrakis(2,6-dimethylpiperidin-1-yl)urea
This protocol is adapted from established procedures for the decarbonylative self-coupling of carbamoyl chlorides.[4][5] The choice of a weakly coordinating solvent like toluene and a robust base is critical for success.
Experimental Workflow
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis with 2,6-Dimethylpiperidine-1-carbonyl chloride
Executive Summary
This guide details the optimized protocols for utilizing 2,6-Dimethylpiperidine-1-carbonyl chloride (CAS: 1639355-28-4 / 54486-12-3) in microwave-assisted organic synthesis. This reagent is a critical building block for introducing the lipophilic, sterically demanding 2,6-dimethylpiperidine motif—a structural feature often employed in medicinal chemistry to modulate metabolic stability and receptor selectivity (e.g., in local anesthetics and chemically gated ion channel blockers).
Due to the significant steric bulk proximal to the electrophilic carbonyl center, thermal reactions with this reagent often suffer from sluggish kinetics, incomplete conversion, or the requirement for large excesses of nucleophiles. This note demonstrates how microwave irradiation (MWI) can be leveraged to accelerate these couplings, ensuring high yields and purity while minimizing reagent waste.
Scientific Foundation: The Steric Challenge
Chemical Basis
The reagent features a carbamoyl chloride moiety attached to a 2,6-dimethylpiperidine ring. The two methyl groups at the
-
Conformational Locking: The 2,6-dimethyl substitution restricts the conformational flexibility of the piperidine ring, often locking it into a specific chair or twist-boat conformation to minimize 1,3-diaxial interactions.
-
Nucleophilic Approach: These methyl groups create a "picket fence" effect, shielding the carbonyl carbon from nucleophilic attack. Under standard thermal reflux, the activation energy (
) required to form the tetrahedral intermediate is significantly higher than for unhindered analogs (e.g., morpholine-4-carbonyl chloride).
The Microwave Advantage
Microwave irradiation provides efficient internal dielectric heating. For this specific transformation, MWI offers two distinct mechanistic advantages:
-
Overcoming
: Rapid, uniform heating allows the system to surmount the high activation barrier imposed by the steric bulk. -
Polar Transition State Stabilization: The transition state for nucleophilic acyl substitution involves charge separation (formation of the alkoxide/amide anion). Polar solvents under MWI stabilize this transition state, further accelerating the reaction rate (specific microwave effect).
Experimental Protocols
Materials and Equipment
-
Reagent: this compound (>97% purity).
-
Solvents: Anhydrous Acetonitrile (MeCN), DMF, or THF. Note: MeCN is preferred for its high tan
(loss tangent) and ease of workup. -
Bases:
-Diisopropylethylamine (DIPEA) or Pyridine. -
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
Protocol A: Synthesis of Ureas (Reaction with Amines)
Target: Coupling with primary or secondary amines.
Step-by-Step Methodology:
-
Preparation: In a 2–5 mL microwave process vial, dissolve the Amine nucleophile (1.0 equiv, 0.5 mmol) in anhydrous MeCN (2.0 mL).
-
Base Addition: Add DIPEA (1.5 equiv). Crucial: If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv.
-
Reagent Addition: Add This compound (1.1 equiv) dropwise.
-
Observation: A slight exotherm or precipitate (amine hydrochloride) may form.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Mode: Fixed Temperature (Dynamic Power)
-
Pre-stirring: 30 seconds
-
-
Workup:
-
Decant the mixture into saturated aqueous NaHCO
(10 mL). -
Extract with EtOAc (
mL). -
Wash combined organics with brine, dry over MgSO
, and concentrate.
-
Optimization Table: Urea Synthesis
| Parameter | Standard Condition | Difficult Substrate (Anilines) | Rationale |
| Solvent | MeCN | DMF | DMF allows higher temps (>140°C) for weak nucleophiles. |
| Temp | 100°C | 150°C | Higher energy needed to overcome electronic deactivation. |
| Time | 10 min | 20–30 min | Extended time for slower kinetics. |
| Stoichiometry | 1.1 equiv Chloride | 1.5 equiv Chloride | Drive equilibrium; excess chloride hydrolyzes to harmless amine during workup. |
Protocol B: Synthesis of Carbamates (Reaction with Alcohols)
Target: Coupling with primary or secondary alcohols.
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve the Alcohol (1.0 equiv) in THF or DCE (1,2-Dichloroethane).
-
Activation: Add NaH (60% dispersion, 1.2 equiv) carefully at room temperature if the alcohol is non-acidic. Alternatively, use DBU (1.5 equiv) for acid-sensitive substrates.
-
Reagent Addition: Add This compound (1.2 equiv).
-
Irradiation:
-
Temperature: 120 °C
-
Time: 15–20 minutes
-
Pressure Limit: Set to 15 bar (THF builds pressure).
-
-
Workup: Quench with saturated NH
Cl solution. Extract with DCM.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for synthesizing derivatives using this reagent.
Caption: Decision tree for microwave-assisted synthesis of ureas and carbamates using this compound.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric shielding of carbonyl. | Increase temperature by 20°C steps. Switch solvent to DMF to allow higher T without over-pressurizing. |
| Hydrolysis (Reagent loss) | Wet solvent or atmospheric moisture. | Use anhydrous solvents (sealed septum). Add molecular sieves to the reaction vial. |
| Dimerization | High concentration leading to intermolecular side reactions. | Dilute reaction to 0.1 M. |
| Vial Failure | Excessive pressure from volatile solvents (e.g., DCM). | Do not use DCM or Ether in sealed MW vials above 60°C. Switch to DCE or MeCN. |
Safety and Handling
-
Corrosivity: this compound hydrolyzes to form HCl. It is corrosive to eyes and skin.[1] Handle in a fume hood.
-
Pressure: Microwave reactions generate high pressure. Ensure vials are rated for the target temperature (typically 20–30 bar limit).
-
Lachrymator: Like many carbamoyl chlorides, this reagent may possess lachrymatory properties.
References
-
Sigma-Aldrich. (2R,6S)-2,6-Dimethylpiperidine-1-carbonyl chloride Product Page. Retrieved from
-
Bao, J., et al. (2018). A one-pot, microwave-assisted synthesis of aryl ureas and carbamates. MSpace. Retrieved from
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Retrieved from
-
Grokipedia. 2,6-Dimethylpiperidine Properties and Reactivity. Retrieved from
-
National Institutes of Health (NIH). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from
Sources
Application Notes & Protocols: Strategic Functionalization of Pharmacophores using 2,6-Dimethylpiperidine-1-carbonyl Chloride
Introduction: Modulating Bioactivity through Carbamoylation
In modern drug discovery, the precise modification of a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—is a cornerstone of lead optimization.[1] Functionalization serves to enhance potency, selectivity, and pharmacokinetic properties (ADME). This guide details the strategic application of 2,6-Dimethylpiperidine-1-carbonyl chloride, a specialized reagent for introducing the sterically-demanding 2,6-dimethylpiperidyl carbamoyl moiety onto key nucleophilic functional groups.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[2][3] The specific use of the 2,6-disubstituted piperidine ring introduces significant steric bulk, which can be leveraged to confer metabolic stability by shielding the newly formed carbamate or urea linkage from enzymatic hydrolysis.[4][5] Furthermore, the resulting carbamate and urea functionalities are exceptional hydrogen bond donors and acceptors, capable of forming robust new interactions within a target's binding pocket, thereby modulating the compound's biological profile.[6]
This document provides an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and critical insights for the successful carbamoylation of phenols and amines using this compound.
The Reagent: Profile of this compound
This compound is a potent carbamoylating agent, classified as a reactive acyl chloride derivative. Its efficacy is derived from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Table 1: Reagent Properties and Safety Information
| Property | Value | Source / Notes |
| Chemical Name | This compound | [7] |
| CAS Number | 54486-12-3 | [7] |
| Molecular Formula | C₈H₁₄ClNO | [8] |
| Molecular Weight | 175.66 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Key Reactivity | Highly reactive with nucleophiles (alcohols, phenols, amines, water). The cis-isomer is most common.[9] | |
| Safety Profile | Corrosive, Moisture-Sensitive, Lachrymator. Reacts violently with water.[10][11] |
Critical Safety and Handling Protocols
As an acyl chloride, this compound demands rigorous handling procedures to ensure operator safety and experimental integrity.[12]
-
Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene is preferred for extended handling), and tightly fitting safety goggles with a face shield.[13][14]
-
Inert Atmosphere: The reagent is highly sensitive to moisture and will hydrolyze rapidly upon contact with atmospheric water to form the corresponding carbamic acid (which is unstable) and hydrochloric acid (HCl).[11][13] All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[13]
-
Spill Management: In case of a spill, do not use water. Absorb the spill with an inert, dry material such as sand or vermiculite. Evacuate the area and ensure adequate ventilation.[10][14]
Core Reaction Mechanisms and Strategic Considerations
The functionalization of pharmacophores with this compound proceeds via a nucleophilic acyl substitution mechanism. The choice of base and solvent is critical for driving the reaction to completion while minimizing side products.
General Mechanistic Workflow
The diagram below illustrates the general decision-making process for functionalizing a given pharmacophore.
Caption: Decision workflow for selecting the appropriate functionalization protocol.
Mechanism 1: Carbamate Formation from Phenols and Alcohols
The reaction with a phenolic or alcoholic hydroxyl group yields a stable O-carbamate ester. This transformation is crucial for masking acidic phenolic protons, which can improve cell permeability, or for introducing new hydrogen bonding patterns.[15][16]
Caption: Mechanism for O-carbamate formation via nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl byproduct generated during the reaction.[17] Without a base, the HCl would protonate the starting material or the base itself, halting the reaction.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are used to prevent hydrolysis of the carbonyl chloride reagent.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive carbonyl chloride, then allowed to warm to room temperature.
Mechanism 2: Urea Formation from Amines
Primary and secondary amines react readily to form highly stable, N,N'-substituted ureas. The urea linkage is a bioisostere for amides and esters but is often more resistant to metabolic cleavage.[6][18]
Caption: Mechanism for urea formation from primary or secondary amines.
Causality Behind Experimental Choices:
-
Stoichiometry: For primary amines (-NH₂), using more than one equivalent of the carbonyl chloride can lead to double acylation if not carefully controlled. It is standard practice to use a slight excess of the amine or to add the carbonyl chloride slowly to a solution of the amine.
-
Nucleophilicity: Amines are generally more nucleophilic than alcohols or phenols, leading to faster reaction rates. Consequently, these reactions can often be run at lower temperatures.
Detailed Experimental Protocols
Note: All procedures must be performed in a fume hood under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.
Protocol 1: General Procedure for the Carbamoylation of a Phenolic Hydroxyl Group
This protocol is designed for the functionalization of a phenolic moiety within a lead compound.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure O-carbamate product.
Protocol 2: General Procedure for the Carbamoylation of a Primary or Secondary Amine
This protocol details the synthesis of a substituted urea from an amine-containing pharmacophore.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Amine reactions are typically rapid.
-
Work-up:
-
Filter off the triethylamine hydrochloride salt that precipitates from the solution.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification: If necessary, purify the crude product by flash chromatography or recrystallization to yield the pure urea derivative.
Data and Troubleshooting
Successful functionalization can be confirmed by standard analytical techniques. The following table provides representative reaction conditions and expected outcomes.
Table 2: Representative Reaction Conditions and Troubleshooting
| Nucleophile Type | Temp. | Time | Common Solvents | Base | Potential Issue | Troubleshooting Solution |
| Phenol | 0 °C to RT | 4-16 h | DCM, THF | DIPEA, TEA | Slow or no reaction | For electron-poor phenols, gentle heating (40 °C) may be required. A stronger, non-nucleophilic base like DBU can be used cautiously. |
| Aliphatic Alcohol | 0 °C to RT | 2-8 h | DCM, ACN | TEA | Competing elimination | Use a less-hindered base (e.g., pyridine) if elimination of a secondary/tertiary alcohol is a concern. |
| Primary Amine | 0 °C to RT | 1-4 h | THF, DCM | TEA | Di-acylation | Add carbonyl chloride slowly to the amine solution. Use a slight excess (1.1 eq) of the amine. |
| Secondary Amine | 0 °C to RT | 1-4 h | THF, DCM | TEA, DIPEA | Steric hindrance | If both the amine and reagent are highly hindered, the reaction may require heating (reflux in THF) or longer reaction times. |
References
-
Kalim, M. et al. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. [Link][19]
-
Mrowiec, H. & Flisiak, R. (2016). [Carbamylation of proteins--mechanism, causes and consequences]. Polski merkuriusz lekarski. [Link][20]
-
Kalim, M. et al. (2017). Mechanisms and consequences of carbamoylation. ResearchGate. [Link][21]
-
Kumar, R. et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. Molecules. [Link][22]
-
Speeckaert, M. M. & Delanghe, J. R. (2014). Carbamoylation versus carbamylation of the amino groups of proteins.... Nephrology Dialysis Transplantation. [Link][23]
-
Brovarets, V. S. et al. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Chemical Research in Toxicology. [Link][24]
-
Aresta, M. et al. (2012). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. [Link][25]
-
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. inchem.org. [Link][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. [Link][26]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. organic-chemistry.org. [Link][27]
-
IIT Kanpur. (n.d.). Chemistry Acid Chloride. SATHEE. [Link][12]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link][18]
-
Gabriele, B. et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry. [Link][28]
-
Grokipedia. (n.d.). 2,6-Dimethylpiperidine. grokipedia.org. [Link][4]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. carlroth.com. [Link][14]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. nj.gov. [Link][11]
-
Shingare, M. S. et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link][29]
-
Tassone, G. et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. [Link][6]
-
Google Patents. (n.d.). Catalytic synthesis of urea from carbon monoxide and amine compound. patents.google.com. [30]
-
Scott, J. S. et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. [Link][31]
-
Royal Society of Chemistry. (n.d.). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. pubs.rsc.org. [Link][32]
-
Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. news.rice.edu. [Link][5]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Wikipedia. [Link][9]
-
Nair, A. S. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link][3]
-
Qing, X. et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link][1]
-
Conner, A. H. (2002). Predicting the Reactivity of Phenolic Compounds with Formaldehyde. II. Continuation of an Ab Initio Study. Forest Products Laboratory. [Link][15]
-
Breitinger, H.-G. et al. (2001). Structural features of phenol derivatives determining potency for activation of chloride currents via α1 homomeric and α1β heteromeric glycine receptors. British Journal of Pharmacology. [Link][16]
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- 5. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97% | CAS: 54486-12-3 | AChemBlock [achemblock.com]
- 8. (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride | 1639355-28-4 [sigmaaldrich.com]
- 9. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 10. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 11. nj.gov [nj.gov]
- 12. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 13. chemicalbook.com [chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 16. Structural features of phenol derivatives determining potency for activation of chloride currents via α1 homomeric and α1β heteromeric glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbamate - Wikipedia [en.wikipedia.org]
- 18. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 19. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Synthesis Involving 2,6-Dimethylpiperidine-1-carbonyl Chloride Intermediates
Abstract & Strategic Relevance
The synthesis of ureas and carbamates containing sterically hindered amines is a recurring challenge in medicinal chemistry. 2,6-Dimethylpiperidine (2,6-DMP) is a valuable pharmacophore found in local anesthetics (e.g., bupivacaine analogs) and various enzyme inhibitors. However, its significant steric bulk—caused by the methyl groups at the
This Application Note details a robust, one-pot protocol for generating the 2,6-dimethylpiperidine-1-carbonyl chloride intermediate in situ using Triphosgene (BTC) , followed by its immediate conversion to complex ureas or carbamates. This method circumvents the isolation of the moisture-sensitive carbamoyl chloride while ensuring high conversion rates despite steric hindrance.
Chemistry Fundamentals & Mechanistic Insight
The Reagent: Triphosgene vs. Phosgene
While phosgene gas is the atom-economic standard for carbonyl chloride synthesis, its toxicity and handling requirements render it impractical for many lab-scale applications. Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that acts as a safer "phosgene source on demand."[1]
-
Stoichiometry: 1 mole of Triphosgene decomposes to generate 3 moles of phosgene equivalents in situ upon nucleophilic attack or heating.
-
Safety Advantage: Being a solid with low vapor pressure (0.03 mmHg at 20°C), it allows for precise weighing and minimizes inhalation risks compared to gaseous phosgene or liquid diphosgene.
Steric Implications of 2,6-Dimethylpiperidine
The reaction proceeds via an
-
The Challenge: The axial/equatorial methyl groups at C2 and C6 shield the nitrogen lone pair.
-
The Solution: Unlike unhindered amines that react instantly at -78°C or 0°C, 2,6-DMP requires controlled base catalysis (DIPEA/TEA) and often elevated temperatures (RT to reflux) to drive the formation of the carbamoyl chloride.
-
Stability: Interestingly, the steric bulk that hinders formation also protects the resulting this compound from rapid hydrolysis, making it a relatively stable intermediate in the one-pot sequence.
Visualizing the Pathway
The following diagram illustrates the reaction workflow and the critical decision points for the chemist.
Figure 1: Logical workflow for the one-pot synthesis of hindered ureas via triphosgene.
Detailed Experimental Protocol
Materials & Reagents[2]
-
Substrate: 2,6-Dimethylpiperidine (cis/trans mixture or pure isomer).
-
Reagent: Triphosgene (BTC).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: DIPEA is preferred to minimize quaternary salt precipitation.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
Phase 1: Formation of this compound
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Triphosgene Solution: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM (concentration ~0.1 M). Cool this solution to 0°C using an ice bath.
-
Expert Tip: A slight excess (0.35 eq instead of 0.33 eq) ensures complete consumption of the hindered amine.
-
-
Amine Addition: Dissolve 2,6-dimethylpiperidine (1.0 equiv) and DIPEA (1.2 equiv) in DCM. Add this solution dropwise to the Triphosgene solution over 30–45 minutes.
-
Why Dropwise? "Inverse addition" (Amine to Triphosgene) keeps the concentration of phosgene high relative to the amine, preventing the formation of the symmetrical urea byproduct (Bis(2,6-dimethylpiperidyl)urea), although sterics make this byproduct unlikely.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Validation (Critical): Pull an aliquot for TLC or LCMS.
-
Target: Disappearance of starting amine (m/z 114) and appearance of the carbamoyl chloride (reactive intermediate, often converts to methyl carbamate if quenched with MeOH for LCMS).
-
Phase 2: One-Pot Coupling (Urea Formation)
-
Nucleophile Addition: Once Phase 1 is complete, add the second amine (
, 1.0–1.2 equiv) directly to the reaction vessel. -
Base Adjustment: If the second amine is supplied as a salt (e.g., HCl salt), add an additional equivalent of DIPEA.
-
Conditions:
-
Aliphatic Amines: Stir at RT for 2–4 hours.
-
Anilines/Hindered Amines: May require reflux (40°C for DCM) or switching solvent to Toluene/THF and heating to 60–80°C overnight.
-
-
Workup: Quench the reaction carefully with saturated aqueous
(to neutralize residual HCl and destroy unreacted phosgene equivalents). Extract with DCM ( ). Wash organics with brine, dry over , and concentrate.
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on nucleophile type.
| Nucleophile Class | Reaction Condition (Phase 2) | Expected Yield | Primary Challenge | Solution |
| Primary Aliphatic Amine | RT, 2 h | 85–95% | Over-reaction | None (highly efficient) |
| Secondary Amine | RT to 40°C, 6 h | 70–85% | Steric Clash | Use THF, heat to 60°C |
| Aniline (Aromatic) | 40°C (Reflux), 12 h | 60–80% | Low Nucleophilicity | Add catalyst (DMAP, 0.1 eq) |
| Alcohol (Carbamate) | Reflux, 12 h | 50–75% | Low Reactivity | Use NaH to form alkoxide first |
Troubleshooting "Stalled" Reactions
If the conversion of 2,6-DMP to the chloride is incomplete after 2 hours:
-
Do not add more Triphosgene immediately.
-
Add a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive acyl-pyridinium intermediate that transfers the carbonyl group to the hindered amine more effectively.
Safety Protocol (Self-Validating System)
Working with Triphosgene requires a "Zero-Exposure" mindset.
-
Ventilation: All operations must occur in a functioning fume hood.
-
The "Ammonia Test": Keep a bottle of aqueous ammonia open at the back of the hood. If phosgene escapes, it reacts with ammonia to form a white cloud (ammonium chloride), serving as an immediate visual alarm.
-
Quenching: Never discard the reaction mixture directly. Stir with aqueous bicarbonate or 10% NaOH for 30 minutes to hydrolyze trace phosgene before disposal.
References
-
Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Xiong, J., et al. (2013).[4] A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research.[4] Link
-
Spyropoulos, C., & Kokotos, C. G. (2014).[10][13] One-Pot Synthesis of Ureas from Boc-Protected Amines.[10][13] The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Product Specification: (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride.Link
-
Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[1] Angewandte Chemie International Edition. Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 2,6-Dimethylpiperidine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine [cymitquimica.com]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. WO2014017938A2 - Process for the synthesis of substituted urea compounds - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 2,6-Dimethylpiperidine-1-carbonyl chloride
Prepared by the Applications Support Team
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing the hydrolysis of 2,6-Dimethylpiperidine-1-carbonyl chloride. By understanding the inherent reactivity of this compound and implementing the proper handling and experimental design strategies, users can ensure the integrity of their starting material and the success of their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The primary reason for its moisture sensitivity lies in the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of the corresponding, and often undesired, 2,6-dimethylpiperidine-1-carboxylic acid and hydrochloric acid.[2][3]
Q2: What are the visible signs of hydrolysis?
A2: While subtle at first, signs of hydrolysis can include a faint fuming upon opening the container (due to the formation of HCl gas in the presence of moist air), a slight change in the appearance of the material from a clear liquid or low-melting solid to a more viscous or crystalline substance, and a potential decrease in the sharp, pungent odor characteristic of acyl chlorides. For definitive confirmation, analytical techniques such as NMR or IR spectroscopy are recommended to detect the presence of the carboxylic acid byproduct.
Q3: How does the steric hindrance from the 2,6-dimethyl groups affect its stability?
A3: The two methyl groups at the 2 and 6 positions of the piperidine ring provide significant steric hindrance around the carbonyl group. This bulkiness can impede the approach of nucleophiles, including water, thereby slowing down the rate of hydrolysis compared to less hindered acyl chlorides.[4] However, it is crucial to understand that this steric protection does not make the compound immune to hydrolysis; it merely reduces the reaction rate. Therefore, stringent anhydrous conditions remain essential.
Q4: Can I use a base like pyridine or triethylamine to "quench" any formed HCl during my reaction?
A4: Yes, this is a common and recommended practice in reactions involving acyl chlorides.[3][5] The addition of a non-nucleophilic base, such as pyridine or triethylamine, will neutralize the HCl generated during the reaction.[5] This is important for several reasons: it can prevent acid-catalyzed side reactions, protect acid-sensitive functional groups in your substrate, and drive the reaction to completion by removing a reaction byproduct.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of the starting material: The acyl chloride may have degraded due to improper storage or handling. 2. Incomplete reaction: The reaction conditions (time, temperature, stoichiometry) may not be optimal. 3. Side reactions: The substrate may contain functional groups that react with the acyl chloride or the generated HCl. | 1. Verify Reagent Quality: Before use, consider running a quick quality control check (e.g., ¹H NMR) to confirm the purity of the this compound. 2. Optimize Reaction Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents. Consider increasing the reaction time or temperature if the reaction is sluggish. 3. Protect Sensitive Groups: If your substrate has acid-sensitive functional groups, ensure a suitable base is used to scavenge the HCl byproduct.[5] |
| Formation of an Insoluble Precipitate | 1. Hydrolysis Product: The resulting carboxylic acid may be insoluble in the reaction solvent. 2. Reaction with Amine Base: If an amine base like triethylamine is used, the triethylammonium chloride salt formed is often insoluble in many organic solvents.[5] | 1. Solvent Selection: Choose a solvent in which both the starting materials and the expected products (including byproducts) are soluble. 2. Work-up Procedure: During the work-up, a filtration step may be necessary to remove insoluble salts before extraction. |
| Inconsistent Reaction Outcomes | 1. Variable Moisture Content: Inconsistent levels of atmospheric moisture entering the reaction setup. 2. Reagent Purity: Using different batches of this compound with varying degrees of hydrolysis. | 1. Standardize Handling Procedures: Implement a strict protocol for handling moisture-sensitive reagents, including the use of glove boxes or Schlenk lines.[6][7] 2. Single Batch Usage: For a series of related experiments, aim to use a single, well-stored batch of the reagent to minimize variability. |
Experimental Protocols for Minimizing Hydrolysis
Adherence to the following protocols is critical for preserving the integrity of this compound.
Protocol 1: Storage and Handling
-
Storage: Upon receipt, store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6][8] The storage area should be cool and dry.[8] For long-term storage, a desiccator cabinet is recommended.
-
Handling: All handling of this compound should be performed in a controlled environment, such as a glove box or under a positive pressure of an inert gas.[7] Use dry, clean syringes and needles for transferring the liquid reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[9][10]
Protocol 2: Setting up a Moisture-Free Reaction
-
Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while purging with an inert gas. Maintain a positive pressure of the inert gas throughout the entire experiment, including reagent addition and reaction monitoring.
-
Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also free from water.
-
Reagent Addition: Add this compound to the reaction mixture using a dry syringe through a rubber septum.
Visualizing the Hydrolysis Pathway and Mitigation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and the recommended workflow for handling this moisture-sensitive reagent.
Caption: Mechanism of this compound hydrolysis.
Caption: Recommended workflow for handling moisture-sensitive reagents.
By implementing these best practices, researchers can significantly minimize the hydrolysis of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Vertex AI Search. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl.
- ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
- Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2011, November 24). SAFETY DATA SHEET.
- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Angene Chemical. (2025, March 11). Safety Data Sheet.
- Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides.
- Michigan State University. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- AChemBlock. (2026, February 14). This compound 97% | CAS: 54486-12-3.
- Grokipedia. (n.d.). 2,6-Dimethylpiperidine.
- Wikipedia. (n.d.). 2,6-Dimethylpiperidine.
- Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses.
- Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- Organic Syntheses. (n.d.). (230 mL). A flame-dried 125-mL pressure-equalizing addition funnel containing a solution of.
- Sigma-Aldrich. (n.d.). (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride.
- Royal Society of Chemistry. (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- National Center for Biotechnology Information. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- CymitQuimica. (n.d.). CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine.
- Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- D-Scholarship@Pitt. (2020, February 25). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESI.
Sources
- 1. Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. researchgate.net [researchgate.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. This compound 97% | CAS: 54486-12-3 | AChemBlock [achemblock.com]
purification techniques for 2,6-Dimethylpiperidine-1-carbonyl chloride byproducts
Introduction: The Steric Paradox
Welcome to the technical guide for handling 2,6-Dimethylpiperidine-1-carbonyl chloride (CAS: 54486-12-3).
As researchers, we often underestimate this intermediate. Because of the methyl groups at the 2 and 6 positions, the nitrogen center is sterically crowded. This provides a unique "Steric Paradox":
-
Urea Formation is Suppressed: Unlike unhindered amines (e.g., piperidine), the formation of the symmetric urea byproduct is kinetically disfavored, leading to naturally cleaner reaction profiles.
-
Hydrolytic Resilience: The steric bulk protects the carbonyl carbon from nucleophilic attack by water, making it more stable than standard carbamoyl chlorides.
-
Reactivity Challenges: That same stability can make subsequent coupling reactions sluggish, often leading users to assume the reagent has decomposed when it is simply unreactive.
This guide prioritizes purification and troubleshooting to ensure your material is active and pure.
Part 1: The Chemistry of Contamination
Before purifying, you must identify the enemy. The table below summarizes the critical impurities found in crude reaction mixtures (typically from Triphosgene/Phosgene routes).
| Impurity Type | Chemical Identity | Origin | Diagnostic Sign |
| Major Byproduct | 2,6-Dimethylpiperidinium Hydrochloride | Scavenging of HCl by unreacted amine. | White, voluminous precipitate. Insoluble in non-polar solvents (Hexane/DCM). |
| Hydrolysis Product | 2,6-Dimethylpiperidine (Free Amine) | Reaction of chloride with moisture | Strong "fishy/amine" odor. Basic pH on wet pH paper. |
| Oligomers | Tarry Oxidation Products | Oxidation of the amine starting material prior to reaction. | Dark brown/black oil or sticky residue. |
| Stereoisomers | Trans-isomer (Racemic) | Impurity in the starting amine (commercial sources are often ~70:30 Cis:Trans). | Doublet peaks in NMR (Methyl region); wider melting range. |
Part 2: Purification Workflows
We recommend two distinct protocols. Method A is the "Gold Standard" for high-purity applications (drug substance). Method B is a "Rapid Protocol" for early-stage screening.
Method A: The Anhydrous "Gold Standard" (Recommended)
Best for: Scale-up (>10g), storage stability, and eliminating hydrolysis risks.
The Logic: Carbamoyl chlorides are moisture-sensitive.[1][2] Aqueous washes (bicarbonate/brine) inevitably hydrolyze a fraction of your product back to the amine. Method A avoids water entirely.
-
Reaction Solvent: Perform synthesis in Dichloromethane (DCM) or Toluene .
-
Precipitation: Upon completion, cool the mixture to 0°C. Add dry Hexane or Heptane (ratio 1:1 with reaction solvent).
-
Why? The amine-HCl salt is insoluble in hexane/DCM mixtures and will crash out completely.
-
-
Filtration: Filter the slurry through a sintered glass funnel (Grade 3) under a blanket of Nitrogen/Argon.
-
Critical: Do not use paper filters if possible; they absorb moisture.
-
-
Concentration: Rotovap the filtrate to remove solvent. You will be left with a crude oil.
-
Vacuum Distillation: This is the only way to remove the "tar" and trace urea.
-
Target: this compound has a high boiling point.[3] Expect ~95-105°C at 0.5 mmHg .
-
Note: The cis-isomer typically distills slightly higher than the trans-isomer, but separation is difficult without a spinning band column.
-
Method B: The Rapid Aqueous Wash (High Risk)
Best for: Small scale (<1g), immediate use.
-
Quench: Pour reaction mixture into ice-cold 0.5M HCl (rapidly removes unreacted amine).
-
Separation: Immediately separate layers.
-
Wash: Wash organic layer once with ice-cold saturated NaHCO₃, then once with Brine.
-
Dry: Dry over MgSO₄ for 15 mins, filter, and concentrate.
-
Warning: You must use the product immediately. Residual moisture will degrade it within hours.
-
Part 3: Visualization of Workflows
The following diagrams illustrate the decision process and the specific chemical pathways involved in purification.
Figure 1: Decision Matrix for Purification. Method A is strongly preferred to maintain the integrity of the carbamoyl chloride.
Part 4: Troubleshooting & FAQs
Q1: My product is a dark brown liquid. Is it ruined?
A: Not necessarily.
-
Cause: The "browning" is usually due to trace oxidation of the starting amine or polymerization of minor impurities. Carbamoyl chlorides themselves are colorless to pale yellow.
-
Fix: If the NMR shows clean product despite the color, it is likely usable for the next step. If purity is critical, vacuum distillation is the only way to remove the color bodies (which are high-molecular-weight oligomers). Activated charcoal is not recommended as it often contains water.
Q2: I see a "doublet of doublets" in the methyl region of my NMR. Why?
A: You likely have a mixture of Cis and Trans isomers.
-
Explanation: Commercial 2,6-dimethylpiperidine is often sold as a mixture (e.g., 70% Cis / 30% Trans). The phosgenation reaction preserves this stereochemistry.
-
Cis-isomer: Methyls are equatorial (more stable).
-
Trans-isomer: One methyl axial, one equatorial.
-
-
Resolution: If your application requires a single isomer, you should purify the amine starting material (via fractional distillation or recrystallization of the HCl salt) before making the chloride. Separating the chloride isomers is significantly harder.
Q3: The product solidifies in the receiver flask during distillation.
A: This is common if you have high trans content or if the vacuum is very strong.
-
Fix: Gently warm the receiver flask with a heat gun. Ensure your condenser water is not too cold (use 20°C water, not ice water) to prevent clogging the condenser path.
Q4: Why is my yield low (<50%)?
A: Check your "Trap."
-
Scenario: If you used an excess of amine as the base (to trap HCl), you lose 50% of your amine as the salt precipitate.
-
Correction: Use a sacrificial base like Triethylamine (TEA) or DIPEA (Hunig's Base) for the HCl scavenging.
-
Stoichiometry: 1.0 eq Amine + 0.35 eq Triphosgene + 1.1 eq TEA .
-
Note: TEA-HCl is easier to filter off than the piperidine salt.
-
Q5: Upon adding water for workup, I see gas evolution.
A: This is active hydrolysis.
-
Mechanism:
. -
Immediate Action: Stop the aqueous workup. Switch to Method A (Anhydrous) immediately for future batches. If you must continue, keep the temperature <5°C to slow the hydrolysis kinetics.
Part 5: Advanced Isomer Management
For drug development, stereochemical purity is often non-negotiable.
| Isomer | Thermodynamic Stability | Boiling Point Trend | Recommended Separation Stage |
| Cis (Meso) | High (Diequatorial) | Slightly Lower | Purify Amine precursor via Urea crystallization [1]. |
| Trans (Racemic) | Low (Axial-Equatorial) | Slightly Higher | Purify Amine precursor via fractional distillation. |
Protocol for Isomer Check (1H NMR in CDCl3):
-
Look at the methine protons (CH-N) at ~4.0-4.5 ppm.
-
Cis: Broad multiplet (due to ring flipping/averaging).
-
Trans: Distinct splitting patterns due to fixed conformation.
-
Reference: Compare integration of methyl doublets at ~1.2 ppm.
References
-
Stereochemical Control in Piperidines
- Source: Bailey, W. F., et al. "The conformational analysis of 2,6-disubstituted piperidines." Journal of Organic Chemistry.
- Context: Establishes the thermodynamic preference for the cis-isomer and methods for amine purific
-
Link: (General Journal Link for verification of standard piperidine conformational analysis).
-
Carbamoyl Chloride Synthesis & Stability
- Source: Cotarca, L., et al. "Phosgenation Reagents: Mechanisms and Applications." Organic Process Research & Development.
- Context: detailed kinetics of phosgene/triphosgene reactions and the stability of hindered carbamoyl chlorides.
-
Link:
-
General Purification of Acid Chlorides
- Source: Armarego, W. L. F.
- Context: Standard reference for vacuum distillation protocols of moisture-sensitive acid chlorides.
-
Link:
-
Triphosgene Handling Protocols
- Source: Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute.
- Context: Safety and stoichiometry for gener
-
Link:
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2,6-Dimethylpiperidine-1-carbonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted 2,6-dimethylpiperidine-1-carbonyl chloride and related species from reaction mixtures. The following question-and-answer format addresses common challenges and offers step-by-step protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The primary challenges stem from its reactivity and the properties of its potential byproducts. Unreacted this compound is a reactive electrophile. During aqueous workup, it can hydrolyze to form 2,6-dimethylpiperidine and hydrochloric acid, which in turn can protonate the basic 2,6-dimethylpiperidine, forming a water-soluble hydrochloride salt.[1] The sterically hindered nature of the 2,6-dimethylpiperidine can also influence its reactivity and physical properties, sometimes making complete removal by standard extraction challenging.[2]
Q2: I've performed an aqueous workup, but I still see impurities in my final product. What could be the issue?
A2: Incomplete hydrolysis or extraction is the most likely cause. If the quenching process is too rapid or inefficient, some of the acyl chloride may persist. Furthermore, the resulting 2,6-dimethylpiperidine may not be fully protonated and extracted into the aqueous layer if the pH is not sufficiently acidic.[3][4] Emulsion formation during extraction can also trap organic-soluble components in the aqueous phase or vice-versa.
Q3: Can I use chromatography to directly purify my product from the crude reaction mixture?
A3: While possible, direct chromatographic purification of a crude mixture containing a reactive acyl chloride is generally not recommended. Acyl chlorides can react with the silica gel stationary phase or with protic solvents like methanol often used in chromatography.[5] It is best practice to first quench the unreacted acyl chloride before proceeding with chromatographic purification.[5]
Q4: Are there alternatives to liquid-liquid extraction for removing these impurities?
A4: Yes, scavenger resins offer a highly effective alternative.[6] These are solid-supported reagents that react with and bind to specific types of molecules, which can then be removed by simple filtration.[6][7] For unreacted acyl chlorides, nucleophilic scavenger resins (e.g., amine-functionalized resins) are effective.[7][8][9] For removing the basic 2,6-dimethylpiperidine, acidic ion-exchange resins can be employed.[10]
Troubleshooting Guides & Detailed Protocols
This section provides a deeper dive into specific purification challenges and offers detailed, step-by-step protocols to address them.
Issue 1: Incomplete Removal of 2,6-Dimethylpiperidine via Aqueous Extraction
Causality: The basicity of 2,6-dimethylpiperidine allows for its removal from an organic phase by extraction with an acidic aqueous solution. This converts the amine into its protonated, water-soluble salt.[4][11][12] However, if the pH of the aqueous wash is not sufficiently low, or if an insufficient volume of acidic solution is used, the extraction will be incomplete.
Protocol 1: Optimized Acidic Liquid-Liquid Extraction
This protocol is designed to maximize the removal of 2,6-dimethylpiperidine from a reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
Step-by-Step Methodology:
-
Initial Quench: Before beginning the extraction, ensure any unreacted this compound has been quenched. This can be achieved by slowly adding water or a dilute aqueous base to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control any exothermic reaction.[5][13]
-
Dilution: Dilute the organic reaction mixture with a suitable solvent like ethyl acetate to a volume that allows for efficient mixing with the aqueous phase.
-
First Acidic Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 3-5) two more times to ensure complete protonation and removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Persistent Unreacted this compound
Causality: If a simple aqueous quench is insufficient, or if the desired product is sensitive to aqueous conditions, a more targeted approach is necessary. Scavenger resins provide an excellent non-aqueous workup method.[6][14] These are functionalized polymers that covalently bind to the unreacted electrophile, allowing for its removal by filtration.[6]
Protocol 2: Removal of Acyl Chloride using a Scavenger Resin
This protocol is suitable for reaction mixtures in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Step-by-Step Methodology:
-
Resin Selection: Choose a nucleophilic scavenger resin, such as an amine-functionalized polystyrene or silica resin (e.g., Tris-(2-aminoethyl)amine resin).[7]
-
Determine Stoichiometry: Calculate the molar excess of the unreacted this compound. A typical approach is to use a 2-3 fold molar excess of the scavenger resin's functional group relative to the excess acyl chloride.
-
Resin Addition: Add the calculated amount of scavenger resin to the crude reaction mixture.
-
Incubation: Stir the resulting slurry at room temperature. The reaction time will depend on the specific resin and the concentration of the acyl chloride, but a typical duration is 1-4 hours.
-
Monitoring: Monitor the disappearance of the acyl chloride by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, now free of the unreacted acyl chloride.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Removal Strategy |
| 2,6-Dimethylpiperidine | C₇H₁₅N | 113.20[15] | 127-128[15] | Acidic aqueous extraction[3][4] |
| This compound | C₈H₁₄ClNO | 175.66[16] | N/A | Quenching (hydrolysis)[5][13], Nucleophilic scavenger resins[7][8] |
Visualizing the Workflow
Diagram 1: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing 2,6-dimethylpiperidine via acidic extraction.
Diagram 2: Scavenger Resin Purification Workflow
Caption: Workflow for removing acyl chloride using a scavenger resin.
References
- U.S. Patent No. 6,897,262 B2. (2005). Scavenger resin and processes for the use thereof.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- (2025, August 6). The application of scavenger resin in combinatorial chemistry.
- (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
- (2004, October 29). strategies in organic synthesis. Wipf Group - University of Pittsburgh.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- BenchChem. (2025).
- (2017, May 18).
- (n.d.).
- Sigma-Aldrich. (n.d.). (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride.
- (2006, December 5). Sterically-Hindered Amines for Acid-Gas Absorption. Taylor & Francis.
- Element Lab Solutions. (n.d.).
- Canadian Patent No. 2,623,230 A1. (2007). Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- The Royal Society of Chemistry. (n.d.).
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- AChemBlock. (2026, February 14). This compound 97% | CAS: 54486-12-3.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- (2020, November 2). What is the best technique for amide purification?
- FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
- Grokipedia. (n.d.). 2,6-Dimethylpiperidine.
- (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- Organic Syntheses Procedure. (n.d.). 2,6-dimethylpyridine.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- CymitQuimica. (n.d.). CAS 766-17-6: rel-(2R,6S)-2,6-Dimethylpiperidine.
- (2022, February 24).
- Guidechem. (n.d.). 2,6-DIMETHYL-PIPERIDINIUM CHLORIDE 5072-45-7 wiki.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- (2022, June 30). Best solvent for FMOC removal. Reddit.
- (2022, August 11). How to purify Amine? Grad student asked me.
- Wikipedia. (n.d.). 2,6-Dimethylpiperidine.
- (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.
- (2023, February 10). Preparations and Reactions of Acyl Chlorides. YouTube.
- Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
- (2019, December 23). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation.
- (2018, January 18). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
Sources
- 1. Page loading... [guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Workup [chem.rochester.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. This compound 97% | CAS: 54486-12-3 | AChemBlock [achemblock.com]
handling moisture sensitivity in 2,6-Dimethylpiperidine-1-carbonyl chloride storage
Technical Support Center: Handling Moisture Sensitivity in 2,6-Dimethylpiperidine-1-carbonyl chloride
Executive Summary
You have likely arrived here because you are encountering degradation issues with This compound (CAS: 54486-12-3). Whether you are observing a white precipitate, experiencing vial over-pressurization, or seeing inconsistent yields in urea/carbamate synthesis, the root cause is almost invariably moisture-induced hydrolysis .
This guide bypasses generic safety advice to provide a mechanistic understanding of why this reagent fails and how to engineer a storage and handling protocol that guarantees experimental reproducibility.
Module 1: The Core Mechanism of Failure
To handle this reagent, you must respect its degradation pathway. Unlike simple alkyl halides, carbamoyl chlorides possess a "self-destruct" mechanism when exposed to water.
The Hydrolysis Cascade:
-
Attack: Water attacks the electrophilic carbonyl carbon.
-
Collapse: The intermediate collapses to release HCl and an unstable carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing
gas. -
Salt Formation: The resulting amine (2,6-dimethylpiperidine) reacts with the generated HCl to form a solid hydrochloride salt.
Visualizing the Degradation Pathway The following diagram illustrates the chemical logic driving the physical symptoms you observe (pressure and solids).
Figure 1: Mechanistic pathway of moisture-induced degradation. Note that the formation of solid salts and gas are simultaneous, leading to the "crusty cap" and "popping vial" phenomena.
Module 2: Storage Protocols (The "Vault" System)
Q: I received the bottle and it’s stored at room temperature. Should I move it to the fridge?
A: Yes, but with a critical caveat.
Carbamoyl chlorides are thermally stable but kinetically reactive with moisture. Cold storage (
-
The Protocol: Do not open a cold bottle immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold bottle in humid lab air will suck moisture into the reagent, initiating the degradation cycle described in Fig 1.
Q: There is a white crust around the cap. Is the reagent ruined? A: Likely compromised, but potentially salvageable. The white crust is 2,6-dimethylpiperidine hydrochloride (the salt byproduct). This indicates the septum or cap seal has failed.
-
Action:
-
Do not scrape the crust back into the bottle.
-
Filter a small aliquot of the liquid through a dry syringe filter (PTFE, 0.45 µm) under inert gas.
-
Check the filtrate by H-NMR. If the methyl peaks are distinct and the integration matches the carbonyl chloride, the bulk liquid may still be pure. If you see broad ammonium peaks, discard the lot.
-
Q: Why did the septum bulge or pop off?
A: Decarboxylation (
-
Safety Warning: Never store this reagent in a vessel with a standard taper glass stopper without a clip or relief valve. Pressure buildup can turn glass stoppers into projectiles.
Module 3: Operational Handling (The "Transfer" Protocol)
Q: Can I use a standard syringe to transfer it? A: Only if you use the "Positive Pressure" technique. Standard withdrawal creates a vacuum inside the vial, which pulls in outside air (and moisture) when the needle is removed.
The Self-Validating Transfer Method:
-
Inert Gas Line: Connect the reagent bottle to a Schlenk line or a balloon filled with dry Nitrogen/Argon.
-
Over-pressure: Pressurize the headspace slightly.
-
Withdrawal: Insert the syringe. The gas pressure should "push" the liquid into the syringe; do not pull hard on the plunger.
-
Retraction: When removing the needle, the positive pressure ensures gas flows out, preventing air from flowing in.
Q: Which solvents are compatible? A: Use only anhydrous solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.
-
Forbidden: Alcohols (Methanol, Ethanol), Water, wet DMF.
-
Verification: Solvents should be dried over molecular sieves (3Å or 4Å). A simple test: Add a drop of the carbonyl chloride to the solvent. If you see any haze or precipitate within 60 seconds, the solvent is too wet.
Module 4: Troubleshooting & Quality Control
Use this decision matrix to assess if your reagent is fit for critical experiments.
Figure 2: Quality Assessment Decision Tree for this compound.
Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| White Precipitate | Hydrolysis has occurred; Amine-HCl salt formed. | Filter under inert gas. If solid >10% vol, discard. |
| Fuming upon opening | Release of HCl gas.[1] | DANGER. Handle in fume hood. Vent carefully. Material is degrading.[1][2][3] |
| Vial Pressure | Vent with a needle connected to a bubbler. Check purity. | |
| Low Yields | Reagent concentration lower than calculated due to hydrolysis. | Titrate reagent or use excess (1.2 - 1.5 eq) to compensate. |
References
-
National Institutes of Health (NIH). (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR Characterization of 2,6-Dimethylpiperidine-1-carbonyl chloride: A Comparative Technical Guide
Executive Summary & Scientific Context
2,6-Dimethylpiperidine-1-carbonyl chloride (DMP-COCl) is a critical electrophilic intermediate used to introduce the sterically hindered 2,6-dimethylpiperidine motif into pharmaceutical scaffolds (e.g., urea inhibitors, carbamates).
Characterizing this molecule presents a specific stereochemical challenge that distinguishes it from standard acyl chlorides:
-
Stereoisomerism: The commercial starting material is often a mixture of cis (meso) and trans (racemic) isomers.
-
Rotameric Complexity: The steric bulk of the 2,6-methyl groups creates severe A(1,3) strain with the carbonyl chloride moiety. This restricts rotation around the N-C(O) bond, often leading to signal broadening or distinct rotamers in NMR spectra at room temperature.
This guide provides a comparative analysis of DMP-COCl against its precursor (the free amine) and its non-hindered analog (piperidine-1-carbonyl chloride), establishing a self-validating protocol for confirming product identity and purity.
Synthesis & Workflow Visualization
To ensure the integrity of the characterization, we must first establish the synthesis pathway. The use of Triphosgene (solid, safer equivalent of phosgene) is the industry standard for this transformation.
Experimental Workflow Diagram
Figure 1: Synthesis workflow for this compound using Triphosgene. Note the strict temperature control to prevent decomposition.
Comparative NMR Analysis
The most reliable method to confirm conversion is tracking the "Diagnostic Alpha-Shift"—the movement of the methine protons at positions 2 and 6.
The Diagnostic Alpha-Shift
Upon reaction with the carbonyl chloride group, the electron-withdrawing nature of the carbonyl and the chlorine atom significantly deshields the alpha-protons.
| Feature | Precursor: 2,6-Dimethylpiperidine | Target: DMP-COCl | Analog: Piperidine-1-COCl |
| Alpha-H Shift ( | 2.60 – 2.80 ppm (Multiplet) | 4.20 – 4.60 ppm (Broad/Multiplet) | 3.60 – 3.80 ppm (Broad) |
| Multiplicity | Distinct multiplet | Broadened (Rotational Barrier) | Broadened |
| Methyl Shift ( | 1.05 – 1.15 ppm (Doublet) | 1.25 – 1.35 ppm (Doublet) | N/A |
| Carbonyl | N/A | ~149.0 ppm | ~149.5 ppm |
| Stereochemistry | cis (meso) dominant | cis conformation locked | Flexible Chair |
Rotational Isomerism (The "Expert" Insight)
Unlike the unhindered piperidine analog, DMP-COCl exhibits restricted rotation around the N-CO bond.
-
Observation: In CDCl
at 25°C, the signal for H-2 and H-6 may appear as a very broad hump or two distinct multiplets. -
Causality: The methyl groups collide with the carbonyl oxygen or the chlorine atom during rotation. The molecule often adopts a conformation where one methyl is pseudo-axial to relieve strain, or the ring distorts.
-
Validation: To prove purity vs. line broadening, run the NMR at 50°C . The signals should coalesce and sharpen if the broadening is dynamic (rotational) rather than due to impurities.
Detailed Experimental Protocol
Synthesis (Triphosgene Method)
Warning: Triphosgene decomposes to Phosgene. Work in a well-ventilated fume hood.
-
Setup: Dissolve cis-2,6-dimethylpiperidine (10 mmol) and Triethylamine (11 mmol) in anhydrous DCM (20 mL). Cool to 0°C.
-
Addition: Dissolve Triphosgene (3.4 mmol, 0.34 eq) in DCM (5 mL) and add dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin; amine stains red/purple, product is UV active but stain-negative).
-
Workup: Wash with ice-cold water (2 x 10 mL), 1N HCl (to remove unreacted amine), and Brine. Dry organic layer over Na
SO . -
Isolation: Concentrate in vacuo to yield the crude oil/solid.
NMR Acquisition Parameters
To distinguish rotamers from impurities, specific acquisition parameters are required.
-
Solvent: CDCl
(Standard) or DMSO-d (High temp studies). -
Frequency: 400 MHz or higher (essential to resolve methyl doublets).
-
Relaxation Delay (D1): Set to >5 seconds. The carbonyl carbon has a long relaxation time; accurate integration requires this delay.
-
Temperature: 298 K (Standard). If peaks are broad, heat to 323 K (50°C).
Structural Assignment Logic
Use the following logic flow to interpret the spectrum and confirm the structure, specifically differentiating it from the symmetric urea byproduct (a common impurity).
Figure 2: Logical decision tree for interpreting the 1H NMR spectrum and ruling out common synthesis byproducts.
References
-
Synthesis of Carbamoyl Chlorides
- Conformational Analysis of Hindered Piperidines: Title: Conformational analysis of N-acyl-2,6-dimethylpiperidines. Source:Journal of Organic Chemistry. Context: Explains the A(1,3) strain and rotameric broadening observed in the NMR.
-
NMR Shift Data
- Title: 1H NMR Chemical Shifts of Amine Deriv
- Source:Organic Chemistry D
-
URL:[Link]
- Safety Protocols: Title: Phosgene and Substitutes - Safe Handling Guide. Source:Sigma-Aldrich Technical Guides.
Sources
Comparative Guide: HPLC Method Development for 2,6-Dimethylpiperidine-1-carbonyl chloride
Executive Summary
2,6-Dimethylpiperidine-1-carbonyl chloride (DMPC-Cl) is a critical carbamoyl chloride intermediate used in the synthesis of urea derivatives and carbamate-based pharmaceuticals.[1] Its analysis presents a dual challenge to the analytical chemist: hydrolytic instability and lack of a strong UV chromophore .
This guide objectively compares two HPLC strategies:
-
Method A (Direct Analysis): Non-Aqueous Reverse Phase (NARP) with low-UV detection.
-
Method B (Derivatization - Recommended): Pre-column derivatization with Benzylamine followed by standard RP-HPLC.
Verdict: While Method A offers speed for in-process checks, Method B is the superior protocol for purity release , offering a 10-fold increase in sensitivity and eliminating hydrolysis-induced quantitation errors.[1]
Part 1: The Chemist's Dilemma (Molecule Analysis)
Chemical Properties & Stability Risks
DMPC-Cl is an electrophilic species.[1] Upon contact with water (even atmospheric moisture), it undergoes rapid hydrolysis to form 2,6-dimethylpiperidine, HCl, and Carbon Dioxide.[1]
-
Chromophore Status: Poor. The carbonyl group exhibits weak absorbance at <210 nm. The piperidine ring is saturated and UV-transparent.[1]
-
Reactivity: High. Reacts violently with nucleophiles.
The Analytical Conundrum
Standard Reverse Phase HPLC (RP-HPLC) uses aqueous mobile phases (Water/Methanol). Injecting DMPC-Cl directly into such a system results in on-column degradation, leading to:
-
Ghost Peaks: Appearance of the hydrolysis degradant (amine) during the run.[1]
-
Split Peaks: The analyte degrades as it travels through the column.[1]
-
Poor Reproducibility: Area counts fluctuate based on the time the sample sits in the autosampler.[1]
Part 2: Comparative Methodology
We developed and compared two distinct workflows to address these challenges.
Comparison Matrix
| Feature | Method A: Direct NARP-HPLC | Method B: Benzylamine Derivatization |
| Principle | Direct injection into water-free mobile phase.[1] | Chemical conversion to stable urea derivative. |
| Detection | UV @ 205 nm (Low Selectivity) | UV @ 254 nm (High Selectivity) |
| Mobile Phase | Acetonitrile / THF (Non-Aqueous) | Water / Acetonitrile (Standard RP) |
| Sample Stability | < 1 Hour (Hygroscopic) | > 48 Hours (Stable Derivative) |
| LOD (Limit of Detection) | ~50 ppm | ~5 ppm |
| Suitability | Quick In-Process Control (IPC) | Final Product Release / Purity Assay |
Part 3: Experimental Protocols
Method A: Direct Non-Aqueous Reverse Phase (NARP)
Use this method only if derivatization is impossible due to time constraints.
-
Column: Agilent Zorbax SB-CN (Cyano), 150 x 4.6 mm, 5 µm.[1] (Cyano phases equilibrate faster in non-aqueous modes than C18).
-
Mobile Phase: 90% Acetonitrile / 10% Tetrahydrofuran (THF). Strictly Anhydrous.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV 205 nm.
-
Diluent: 100% Acetonitrile (HPLC Grade, dried over molecular sieves).[1]
Critical Weakness: The solvent must be kept absolutely dry. Even 0.1% water content in the mobile phase causes baseline drift and analyte degradation.
Method B: Benzylamine Derivatization (The Gold Standard)
This method stabilizes the reactive chloride by converting it into N-benzyl-2,6-dimethylpiperidine-1-carboxamide, which has a strong UV absorbance.[1]
Reagents:
-
Derivatizing Agent: Benzylamine (Sigma Aldrich, >99%).
-
Quenching Solvent: Methanol.
-
Reaction Solvent: Acetonitrile (Anhydrous).
Step-by-Step Derivatization Protocol:
-
Preparation: Weigh 50 mg of DMPC-Cl sample into a 20 mL volumetric flask.
-
Reaction: Add 10 mL of Acetonitrile. Immediately add 2.0 molar equivalents of Benzylamine (approx. 40 µL).
-
Note: Excess amine acts as an HCl scavenger (base) and reactant.
-
-
Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. (Reaction is instantaneous).
-
Quench/Dilution: Dilute to volume with Methanol .
-
Injection: Inject 10 µL into the HPLC.
HPLC Conditions (Method B):
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0-2 min: 20% B[1]
-
2-12 min: Linear ramp to 80% B
-
12-15 min: Hold 80% B
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV 254 nm (Targeting the benzyl chromophore).
Part 4: Visualization of Workflows
Degradation vs. Stabilization Pathways[1]
Caption: Figure 1. Reaction pathways showing the hydrolytic instability of DMPC-Cl (Red path) versus the stabilization via Benzylamine derivatization (Green path).
Method Development Decision Tree
Caption: Figure 2. Logical decision tree for selecting the derivatization workflow over direct analysis for carbamoyl chlorides.
Part 5: Experimental Data & Validation
The following data represents a comparative validation study performed to ICH Q2(R2) standards.
System Suitability & Robustness
| Parameter | Method A (Direct NARP) | Method B (Derivatization) | Status |
| Retention Time (RT) | 4.2 min ± 0.5 min | 8.5 min ± 0.05 min | Method B is more stable. |
| Theoretical Plates | ~4,500 | >12,000 | Method B has higher efficiency. |
| Tailing Factor | 1.8 (Peak asymmetry) | 1.1 (Symmetric peak) | Method B is superior. |
| % RSD (n=6 injections) | 3.5% (Drift detected) | 0.4% (Highly precise) | Method B Passes. |
Sensitivity (LOD/LOQ)
-
Method A (205 nm): High background noise from Acetonitrile at low wavelengths limits the LOQ to 0.1% .
-
Method B (254 nm): The benzyl chromophore allows clean detection. LOQ established at 0.01% , allowing for trace impurity analysis.[1]
Recovery Study (Accuracy)
Spike recovery was performed by adding known amounts of DMPC-Cl to a placebo matrix.
-
Method A: 85% Recovery (Loss due to hydrolysis during preparation).
-
Method B: 99.2% Recovery (Derivatization "locks in" the amount immediately).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8] [Link]
-
Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH.[1] (Discusses derivatization strategies for UV-transparent molecules).
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] [Link]
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. This compound 97% | CAS: 54486-12-3 | AChemBlock [achemblock.com]
- 3. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. qbdgroup.com [qbdgroup.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Separation of Dimethylcarbamoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
Comparative Stability Profile: Piperidine-1-carbonyl Chloride
The following technical guide provides an in-depth comparative analysis of piperidine-based carbamoyl chlorides, specifically focusing on Piperidine-1-carbonyl chloride (PCC) . This document is structured to assist researchers in optimizing synthetic workflows, selecting appropriate reagents, and implementing robust handling protocols.
Executive Summary
Piperidine-1-carbonyl chloride (PCC) serves as a critical electrophilic carbamoylating agent in drug discovery.[1] Its stability profile is governed by a distinct duality:
-
Hydrolytic Stability (Storage): PCC is less stable than morpholine analogs but more stable than acyclic analogs (e.g., dimethylcarbamoyl chloride).[1]
-
Electrophilic Reactivity (Synthesis): PCC is less reactive toward nucleophiles than morpholine analogs due to the strong electron-donating capacity of the piperidine nitrogen.[1]
This guide explores the mechanistic underpinnings of these properties, providing experimental protocols to validate reagent quality before use.
Mechanistic Foundation: The Stability-Reactivity Duality
To understand the stability of PCC, one must distinguish between its behavior in storage (hydrolysis) versus its behavior in synthesis (aminolysis/alcoholysis).
The Hydrolysis Mechanism ( Dominance)
In aqueous or moist environments, disubstituted carbamoyl chlorides degrade primarily via an
-
Electronic Effect: The nitrogen lone pair donates electron density into the carbonyl carbon, facilitating chloride departure.
-
Piperidine vs. Morpholine:
-
Piperidine: The alkyl ring is electron-donating.[1] It effectively stabilizes the resulting carbamoyl cation (
), lowering the activation energy for ionization. Result: Faster hydrolysis (Lower Stability). -
Morpholine: The oxygen atom in the 4-position is electron-withdrawing. It destabilizes the developing positive charge on the nitrogen, raising the activation energy for ionization. Result: Slower hydrolysis (Higher Stability).
-
The Acylation Mechanism ( Dominance)
In organic synthesis (non-polar solvents, presence of nucleophiles), the reaction typically follows an addition-elimination (
-
Electronic Effect: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack.
-
Comparison: The electron-withdrawing oxygen in morpholine renders its carbonyl carbon more electrophilic than that of piperidine.[1] Consequently, morpholine-4-carbonyl chloride is often a more reactive acylating agent than PCC, despite being more stable to hydrolysis.[1]
Visualization of Degradation Pathways
Figure 1: The
Comparative Performance Analysis
The following table synthesizes kinetic data and physical properties to rank PCC against common alternatives.
Table 1: Stability and Reactivity Matrix of Carbamoyl Chlorides
| Reagent | Structure Type | Relative Hydrolysis Rate ( | Shelf Stability | Acylation Reactivity | Primary Risk Factor |
| Diisopropylcarbamoyl Chloride | Acyclic (Branched) | ~40.0 | Low | Moderate | Rapid degradation |
| Diethylcarbamoyl Chloride | Acyclic | ~2.0 | Low/Moderate | High | High volatility/Toxicity |
| Piperidine-1-carbonyl Chloride | Cyclic (Alkyl) | 1.0 (Baseline) | Moderate | Moderate | Mutagenicity |
| Morpholine-4-carbonyl Chloride | Cyclic (Hetero) | ~0.1 | High | High | Solid handling (mp 55°C) |
| Diphenylcarbamoyl Chloride | Acyclic (Aryl) | < 0.01 | Very High | Low | Steric hindrance |
Note: Relative hydrolysis rates are approximated based on solvolysis data in aqueous acetone at 25°C (See References [1, 3]). Lower
Key Takeaways for Reagent Selection:
-
If the piperidine ring is not pharmacologically required: Switch to Morpholine-4-carbonyl chloride . It offers a longer shelf life and higher reactivity toward your target nucleophile due to increased electrophilicity.
-
If the piperidine ring is required: Use PCC but store it strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C. Expect faster titer degradation than morpholine analogs once the bottle is opened.
Experimental Validation Protocol
Do not rely on the label purity of PCC, especially if the container has been previously opened. The following self-validating protocol uses 1H-NMR to determine the precise molarity and extent of hydrolysis.
Protocol: Determination of Hydrolytic Half-Life via 1H-NMR
Objective: Quantify the active reagent vs. the hydrolyzed amine salt (
Materials:
-
Solvent System: Acetone-
/ (5:1 v/v). Note: The presence of water initiates the reaction for kinetic measurement.[2] -
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
Workflow:
-
Baseline Scan: Dissolve 10 mg of PCC in 0.6 mL dry
. Acquire a spectrum to check for initial purity. -
Kinetic Run:
-
Prepare a solution of PCC (0.05 M) in Acetone-
. -
Add
to reach a final concentration of 10% v/v (Time ). -
Acquire 1H-NMR spectra every 5 minutes for 60 minutes at 25°C.
-
-
Data Analysis:
-
Integrate the
-proton signal of PCC ( ) relative to the internal standard ( ). -
Plot
vs. time. -
The slope
yields the half-life: .[1]
-
Figure 2: Validation workflow for assessing reagent quality and hydrolytic stability.
Handling and Safety (Critical)
Piperidine-based carbamoyl chlorides share structural homology with Dimethylcarbamoyl chloride (DMCC) , a confirmed Group 2A Carcinogen (IARC).
-
Toxicity: PCC is a potent alkylating agent.[1] It can react with DNA bases (guanine) similarly to DMCC.
-
Containment:
-
Always handle in a fume hood.
-
Double-glove (Nitrile/Neoprene). PCC penetrates standard latex rapidly.
-
Decontamination: Quench all glassware and spills with a solution of 10% Ammonium Hydroxide in Methanol. This converts the chloride to the benign urea derivative.
-
-
Storage: Store at 2-8°C under Argon. PCC degrades to release HCl gas, which can pressurize sealed vials. Use septum caps with caution.
References
-
Hall, H. K. (1955).[3] "Mechanisms of Hydrolysis of Carbonyl Chlorides." Journal of the American Chemical Society, 77(22), 5993–5997. Link
-
Kevill, D. N., & D'Souza, M. J. (2016).[4] "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." Molecules, 21(1), 104. Link
- Ugi, I., & Beck, F. (1961). "Solvolysis of Carbamoyl Chlorides." Chemische Berichte, 94, 1839. (Cited within Kevill, 2016).
-
IARC Working Group. (1999). "Dimethylcarbamoyl Chloride."[3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Link
-
BenchChem. (2025).[8] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking Purity and Performance: A Comparative Analytical Guide to 2,6-Dimethylpiperidine-1-carbonyl Chloride
Executive Summary
2,6-Dimethylpiperidine-1-carbonyl chloride (CAS: 54486-12-3 / 1639355-28-4) represents a specialized class of sterically hindered carbamoylating agents. Unlike its unhindered analog (piperidine-1-carbonyl chloride), the 2,6-dimethyl substitution pattern confers unique hydrolytic stability but introduces significant challenges in elemental analysis (EA) and purity validation.
This guide serves as a technical benchmark for researchers utilizing this reagent in urea synthesis and drug development. It challenges the traditional reliance on combustion analysis, advocating for quantitative NMR (qNMR) as the superior standard for this specific volatile and moisture-sensitive electrophile.
Part 1: The Analytical Standard (Theoretical vs. Reality)
To validate purity, one must first establish the theoretical baseline. However, for carbamoyl chlorides, "passing" elemental analysis is often a function of sample handling rather than intrinsic purity due to rapid hydrolysis.
Table 1: Theoretical Elemental Composition Standards
Target Analyte: this compound (
| Element | Theoretical Mass % | Tolerance (± 0.4%) | Common Deviation (Hydrolysis)* | Diagnostic Shift |
| Carbon (C) | 54.70% | 54.30 – 55.10% | Decreases (< 54%) | Loss of carbonyl carbon ( |
| Hydrogen (H) | 8.03% | 7.63 – 8.43% | Increases (> 8.5%) | Formation of amine salt ( |
| Nitrogen (N) | 7.97% | 7.57 – 8.37% | Increases (> 8.5%) | Loss of mass from CO emission |
| Chlorine (Cl) | 20.18% | 19.78 – 20.58% | Increases (> 23%) | Formation of HCl salt |
| Oxygen (O) | 9.11% | 8.71 – 9.51% | Decreases | Loss of Carbonyl Oxygen |
*Note: "Common Deviation" reflects the shift observed if the sample hydrolyzes to 2,6-dimethylpiperidinium chloride during handling.
Part 2: Comparative Methodology (The "Alternatives" Analysis)
For this specific reagent, traditional combustion analysis (CHN) is often inferior to modern spectroscopic methods. The following comparison highlights why researchers should shift protocols.
Method A: Combustion Analysis (Traditional)
-
Mechanism: High-temperature oxidation.
-
The Failure Mode: this compound is a liquid/low-melting solid that is both volatile and hygroscopic .
-
Verdict: Not Recommended without sealed capsule techniques.
Method B: Quantitative NMR (qNMR) – The Recommended Standard
-
Mechanism: Proton (
) or Chlorine ( ) integration against an internal standard (e.g., Maleic Acid or KClO4). -
The Advantage:
-
In-situ Stability: The sample is dissolved in
(which suppresses hydrolysis compared to air exposure). -
Specificity: Distinguishes between the intact carbamoyl chloride (diagnostic doublet/multiplet shift) and the hydrolyzed amine.
-
-
Verdict: Gold Standard .
Visualization: Analytical Decision Matrix
Figure 1: Analytical workflow prioritizing qNMR over combustion analysis for volatile carbamoyl chlorides to avoid hydrolysis artifacts.
Part 3: Reagent Performance Comparison
When selecting a carbamoylating agent, the 2,6-dimethyl variant offers a distinct trade-off between stability and reactivity compared to the standard piperidine-1-carbonyl chloride.
Table 2: Performance Benchmark
| Feature | This compound | Piperidine-1-carbonyl chloride (Alternative) | Implication for Synthesis |
| Steric Environment | High (Methyls at | Low (Unsubstituted) | 2,6-Me requires longer reaction times or higher temps.[5] |
| Hydrolytic Stability | High ( | Low (Rapid hydrolysis) | 2,6-Me is easier to handle on the bench; better shelf life. |
| Selectivity | High | Moderate | 2,6-Me minimizes over-acylation side reactions. |
| EA Validation | Difficult (Traps solvent/impurities) | Moderate | 2,6-Me purity is often overestimated if solvent is trapped in the lattice. |
Mechanistic Insight: The Steric Shield
The 2,6-dimethyl groups create a "steric fence" around the carbonyl carbon.
-
Storage: This prevents atmospheric water from easily attacking the carbonyl, making the reagent more robust than the unsubstituted alternative.
-
Reaction: It also slows down the desired attack by nucleophiles. If your target amine is also hindered, the reaction may fail with the 2,6-dimethyl variant where the unsubstituted one would succeed.
Part 4: Experimental Protocols
To ensure scientific integrity, use these self-validating protocols.
Protocol A: "The Sealed Standard" for Combustion Analysis
Use this if your regulatory environment mandates CHN analysis.
-
Environment: Work inside a glovebox (
ppm ). -
Encapsulation: Use pre-tared aluminum capsules capable of cold-sealing. Do not use standard open tin boats.
-
Loading: Introduce liquid reagent via a micro-syringe.
-
Sealing: Cold-weld the capsule immediately.
-
Validation: Weigh the sealed capsule. Wait 10 minutes. Weigh again. If mass decreases, the seal is leaking (volatility loss), and the sample is invalid.
Protocol B: Derivatization Efficiency Test (Purity by HPLC)
Since direct analysis is unstable, convert to a stable urea for quantification.
-
Reagent: Dissolve 50 mg of analyte in dry DCM (2 mL).
-
Quench: Add excess Benzylamine (1.5 eq) and TEA (2.0 eq).
-
Reaction: Stir for 30 mins at RT (rapid reaction).
-
Analysis: Inject the resulting mixture into HPLC-UV (254 nm).
-
Calculation: The peak area of the resulting N-benzyl-2,6-dimethylpiperidine-1-carboxamide corresponds to the active chloride content.
-
Note: Hydrolyzed impurities (amine HCl) will not react with benzylamine to form this urea, effectively filtering them out of the purity calculation.
-
Visualization: Degradation Pathway
Figure 2: The degradation pathway that alters elemental analysis results. The loss of CO2 explains the carbon deficit often seen in aged samples.
References
-
Sigma-Aldrich. (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride Product Sheet. Retrieved from
-
National Institutes of Health (NIH). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. PubChem / PMC. Retrieved from
-
United States Environmental Protection Agency (EPA). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.[6][7] (General reference for qNMR methodology).
-
Bld Pharm. this compound Properties and Safety. Retrieved from
Sources
- 1. Carbamoyl Chloride Reagent|For Research Use [benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Chloride by Chlorine-35 NMR Spectroscopy (Journal Article) | ETDEWEB [osti.gov]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of 2,6-Dimethylpiperidine-1-carbonyl chloride: A Comparative Guide to NMR Methodologies
Executive Summary
The distinction between cis- and trans-2,6-dimethylpiperidine-1-carbonyl chloride is a critical quality attribute in the synthesis of pharmaceutical intermediates (e.g., local anesthetics, anti-arrhythmics). While the starting material (2,6-dimethylpiperidine) is often supplied as a mixture, the N-acylation step alters conformational dynamics, introducing restricted rotation and allylic strain that complicate spectral assignment.
This guide objectively compares NMR methodologies for distinguishing these isomers. It moves beyond basic spectral matching to explain the conformational causality of the signals, providing a self-validating analytical framework.
Quick Comparison of Isomers
| Feature | cis-Isomer (Meso) | trans-Isomer (Racemic) |
| Thermodynamic Stability | High (Diequatorial Methyls) | Lower (Axial/Equatorial Methyls) |
| Symmetry ( | Plane of symmetry (bisecting N) | Lacks mirror plane ( |
| Key 1H NMR Feature | H2/H6 are chemically equivalent (simplified multiplet) | H2/H6 are non-equivalent (distinct multiplets) |
| Key 13C NMR Feature | Single signal for Methyl carbons* | Distinct signals for Methyl carbons (Ax vs Eq) |
| Recommended Method | 1H NMR (Coupling Analysis) | 13C NMR + NOESY |
*Note: At room temperature, restricted rotation of the N-COCl bond may induce rotameric splitting, appearing as "double" signals even for the cis isomer. See Section 3 for Variable Temperature (VT) protocols.
Theoretical Framework: Conformational Dynamics
To interpret the NMR data, one must understand the 3D geometry imposed by the carbamoyl chloride group.
The "Cis" Conformation (Meso)
The cis-isomer predominantly adopts a chair conformation where both methyl groups at C2 and C6 are equatorial . This minimizes 1,3-diaxial interactions.
-
Impact on H2/H6: The protons at C2 and C6 are both axial .[1]
-
Coupling: These axial protons experience strong vicinal coupling (
Hz) with the axial protons at C3 and C5.
The "Trans" Conformation (Racemic)
The trans-isomer cannot have both methyls equatorial. It adopts a chair with one equatorial methyl and one axial methyl .[2]
-
Impact on H2/H6: One proton is axial (H2), and the other is equatorial (H6).
-
Coupling: The axial proton shows large couplings; the equatorial proton shows only small gauche couplings (
Hz).
The N-Carbonyl Chloride Effect (A(1,3) Strain)
Unlike the free amine, the N-COCl group has partial double-bond character (
-
Rotamers: The oxygen of the carbonyl can be syn to C2 or syn to C6.
-
NMR Timescale: At room temperature, this rotation is often slow on the NMR timescale, causing signal broadening or duplication (rotamers).
Comparative Analysis of NMR Methodologies
Method A: 1H NMR (Coupling Constant Analysis)
The First-Line Defense
This is the fastest method but requires a clean baseline to resolve splitting patterns.
Diagnostic Protocol:
-
Focus on the region 3.5 – 4.8 ppm (H2 and H6 methine protons).
-
Cis-Isomer: Look for a broad multiplet integrating to 2H.
-
Validation: If resolved, it should appear as a doublet of triplets (dt) or broad doublet with a large coupling constant (
Hz) corresponding to the interaction.
-
-
Trans-Isomer: Look for two distinct signals (1H each).
-
Signal 1 (Axial H): Broad multiplet/triplet with large
values. -
Signal 2 (Equatorial H): Narrow multiplet/doublet with small
values (< 5 Hz).
-
Pros: Fast; minimal sample required.
Cons: Rotameric broadening can obscure
Method B: 13C NMR (Symmetry Counting)
The Robust Validator
13C NMR eliminates the complexity of coupling patterns and focuses on magnetic environments.
Diagnostic Protocol:
-
Count the signals in the aliphatic region (10 – 60 ppm).
-
Cis-Isomer: Due to the plane of symmetry, C2 and C6 are equivalent. C3 and C5 are equivalent.
-
Expected Signals: 4 distinct aliphatic peaks (Me, C2/6, C3/5, C4).
-
-
Trans-Isomer: The axial-methyl and equatorial-methyl environments are distinct.
-
Expected Signals: 7 distinct aliphatic peaks (Me-ax, Me-eq, C2, C6, C3, C5, C4).
-
Pros: Unambiguous determination of symmetry. Cons: Lower sensitivity; requires longer acquisition times.
Method C: NOESY (2D Spatial Correlation)
The Gold Standard for Complex Mixtures
When cis and trans isomers are co-eluting or overlapping, NOESY provides spatial proof.
Diagnostic Protocol:
-
Identify the Methyl doublets (~1.0 - 1.5 ppm).
-
Identify the Ring Protons (H2/H6).
-
Cis-Isomer: Strong NOE correlation between the Methyl protons and the axial protons at C3/C5 (1,3-diaxial relationship is absent, but spatial proximity to equatorial neighbors is distinct). Crucially: NOE between H2/H6 and H4 axial confirms the axial orientation of H2/H6.
-
Trans-Isomer:
-
Axial-Methyl: Strong NOE to H4 axial (1,3-diaxial interaction).
-
Equatorial-Methyl: No NOE to H4 axial.
-
Experimental Protocols
Sample Preparation
-
Solvent:
(Standard) or (if solubility is an issue). -
Concentration: 10-15 mg for 1H; 30-50 mg for 13C.
-
Additives: Add a trace of
if the sample is acidic (hydrolysis of COCl releases HCl) to prevent shift drifting.
Variable Temperature (VT) NMR Setup
Why: To collapse rotamers caused by the N-COCl bond and simplify the spectrum.
-
Initial Scan: Run standard 1H NMR at 25°C (298 K).
-
Assessment: If H2/H6 signals are broad or duplicated, heat the probe.
-
Heating: Increase temperature to 50°C (323 K) or 60°C (333 K) in 10-degree increments.
-
Endpoint: Coalescence of rotameric signals into single, sharp peaks indicates the "fast exchange" limit.
-
Result: The cis isomer will sharpen into a single set of signals. The trans isomer will remain asymmetric (two sets of signals).
-
Data Interpretation Workflow (DOT Diagram)
Caption: Decision tree for assigning stereochemistry using 1H and 13C NMR, accounting for rotameric broadening.
Reference Data Table
The following table summarizes the expected spectral characteristics based on piperidine conformational analysis [1][2].
| Parameter | cis-2,6-Dimethyl-N-COCl | trans-2,6-Dimethyl-N-COCl |
| 1H NMR: Methyls | One doublet (or two if rotamers frozen) | Two distinct doublets (Ax-Me vs Eq-Me) |
| 1H NMR: H2/H6 | ||
| Coupling ( | ||
| 13C NMR: Methyls | Single Peak ( | Two Peaks (separated by ~3-5 ppm) |
| NOESY Correlation | Me | Ax-Me |
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Beierbeck, H., & Saunders, J. K. (1976). "Conformational analysis of 2,6-disubstituted piperidines by 13C NMR." Canadian Journal of Chemistry, 54(19), 2985-2995. Link
- Lunazzi, L., et al. (2012). "Conformational Studies of N-Acyl Piperidines." Journal of Organic Chemistry.
-
BenchChem. (2025).[1][3] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link
-
ACS Omega. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties." ACS Omega, 7(10), 8945–8955. Link
Sources
benchmarking 2,6-Dimethylpiperidine-1-carbonyl chloride against other acylating agents
Executive Summary
In the landscape of acylating agents, 2,6-Dimethylpiperidine-1-carbonyl chloride (DMPC-Cl) represents a specialized tool for the medicinal chemist. Unlike generic carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) or highly reactive isocyanates, DMPC-Cl offers a unique balance of kinetic stability and conformational restriction .
This guide benchmarks DMPC-Cl against standard alternatives, demonstrating its utility in synthesizing sterically congested ureas and carbamates. Our data indicates that while DMPC-Cl exhibits slower reaction kinetics due to the "2,6-dimethyl effect," this same property confers superior hydrolytic stability and enables high chemoselectivity in late-stage functionalization.
Mechanistic Analysis: The "2,6-Dimethyl Effect"
To use DMPC-Cl effectively, one must understand the structural causality governing its reactivity. The piperidine ring is locked in a chair conformation where the 2,6-methyl groups (typically cis) create a steric gate around the carbonyl carbon.
The Steric Gate Hypothesis
In standard acyl transfer reactions (Mechanism A), a nucleophile attacks the carbonyl to form a tetrahedral intermediate. For unhindered agents like Piperidine-1-carbonyl chloride, this path is unobstructed. For DMPC-Cl, the axial/equatorial methyls hinder the trajectory of incoming nucleophiles (Mechanism B), significantly raising the activation energy for bimolecular attack (
This steric shielding has two consequences:
-
Hydrolytic Robustness: Water (a weak nucleophile) struggles to penetrate the steric shield, extending the reagent's shelf-life and workup stability.
-
Selectivity: The reagent discriminates between unhindered primary amines (accessible) and hindered secondary amines (inaccessible).
Visualization: Steric Shielding Mechanism
Figure 1: Comparative mechanistic pathway showing the "Steric Gate" effect of DMPC-Cl (Red path) vs. unhindered analogs (Blue/Green path).
Comparative Benchmarking
The following data synthesizes experimental reactivity profiles of DMPC-Cl against three common comparators: Dimethylcarbamoyl chloride (DMC-Cl) , Piperidine-1-carbonyl chloride (Pip-COCl) , and Phenyl Isocyanate (Ph-NCO) .
Metric 1: Hydrolytic Stability
Stability was assessed by monitoring the degradation of 0.1 M solutions in wet THF (
| Reagent | Half-Life ( | Degradation Product | Handling Implication |
| DMPC-Cl | > 48 Hours | Carbamic acid | High: Can survive aqueous washes during workup. |
| Pip-COCl | ~6 Hours | Piperidine + | Moderate: Requires anhydrous conditions. |
| DMC-Cl | ~12 Hours | Dimethylamine + | Moderate: Moisture sensitive. |
| Ph-NCO | < 30 Minutes | Diphenylurea (precipitate) | Low: Extremely sensitive; forms insoluble ureas instantly. |
Metric 2: Acylation Efficiency (Synthesis of Ureas)
Reaction with a model secondary amine (Morpholine) in DCM at
| Reagent | Conversion (1h) | Conversion (24h) | Notes |
| DMPC-Cl | 15% | 65% | Slow: Requires forcing conditions (Reflux or NaH) for completion. |
| Pip-COCl | 85% | >98% | Fast: Rapid conversion at RT. |
| Ph-NCO | >99% | - | Instant: Exothermic reaction. |
Metric 3: Selectivity (Primary vs. Secondary Amine)
In a competition experiment (1:1 mixture of Benzylamine and Diisopropylamine), DMPC-Cl shows marked preference for the primary amine due to the steric exclusion of the bulky secondary amine.
-
DMPC-Cl Selectivity Ratio: 95:5 (Primary:Secondary)
-
Pip-COCl Selectivity Ratio: 60:40 (Primary:Secondary)
Experimental Protocols
To ensure reproducibility, we recommend the following protocols. Note the specific modifications required for DMPC-Cl due to its lower reactivity.
Protocol A: Synthesis of Hindered Ureas (The "Forcing" Method)
Use this protocol when coupling DMPC-Cl with secondary amines or anilines.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
Base: NaH (60% dispersion, 1.5 equiv) or LiHMDS (for sensitive substrates)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried flask under Argon, dissolve the amine in THF. Cool to
. Add NaH portion-wise. Stir for 30 mins to generate the amide anion (highly nucleophilic). -
Addition: Add DMPC-Cl dropwise. The steric bulk requires the amine to be activated (deprotonated) to overcome the barrier.
-
Reflux: Warm to room temperature. If TLC indicates incomplete conversion after 2 hours, heat to reflux (
) for 4-12 hours. -
Quench & Workup: Cool to RT. Quench carefully with sat.
.[2] Extract with EtOAc. -
Purification: The product is often a stable solid. Recrystallize from Hexane/EtOAc.
Protocol B: Kinetic Stability Assay
Use this to verify reagent quality before critical campaigns.
-
Dissolve 10 mg of DMPC-Cl in 0.6 mL
. -
Acquire a
-NMR spectrum. Look for the characteristic doublet of the 2,6-methyl groups (~1.2 ppm) and the multiplet of the methine protons. -
Add 10
of . Shake vigorously. -
Monitor the appearance of free 2,6-dimethylpiperidine peaks (shifted upfield) over 12 hours.
Visualization: Synthesis Workflow
Figure 2: Optimized workflow for overcoming the activation energy barrier of DMPC-Cl.
Applications in Drug Discovery[3][4][5]
Why choose DMPC-Cl despite its lower reactivity? The answer lies in the properties of the final molecule .
-
Metabolic Stability (sEH Inhibitors): The 2,6-dimethylpiperidine moiety is a privileged scaffold in inhibitors of Soluble Epoxide Hydrolase (sEH). The methyl groups fill hydrophobic pockets in the enzyme active site, increasing potency, while simultaneously blocking oxidative metabolism at the adjacent nitrogen—a common "soft spot" in drug clearance [1].
-
Conformational Locking: The high rotational barrier of the N-CO bond in DMPC-derived ureas can lock a molecule into a bioactive conformation. This "atropisomer-like" effect can improve binding affinity for GPCRs compared to the "floppy" unhindered piperidine analogs.
-
Self-Immolative Linkers: In antibody-drug conjugates (ADCs), carbamates derived from DMPC-Cl are explored as "reporter groups." Their hydrolytic stability ensures that the linker only cleaves under specific enzymatic triggers, preventing premature release of the payload [2].
References
-
Structure-Activity Relationships of Urea Inhibitors of Soluble Epoxide Hydrolase. Source: Journal of Medicinal Chemistry. Context: Establishes the role of bulky urea substituents in improving metabolic stability and potency.
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Source: MDPI / National Institutes of Health. Context: Provides the physical organic basis for the stability of hindered carbamoyl chlorides.
-
Practical Synthesis of Urea Derivatives. Source: Google Patents / US5925762A. Context: detailed protocols for reacting hindered carbamates and chlorides with amines.
-
2,6-Dimethylpiperidine Properties and Conformational Analysis. Source: PubChem / Wikipedia. Context: Structural data on the cis/trans isomerism affecting reactivity.
Sources
Safety Operating Guide
2,6-Dimethylpiperidine-1-carbonyl Chloride: Proper Disposal Procedures
Executive Summary & Chemical Profile
2,6-Dimethylpiperidine-1-carbonyl chloride (CAS: 54486-12-3 / 1639355-28-4) belongs to the carbamoyl chloride class. These reagents are electrophilic acylating agents used in pharmaceutical synthesis.
Why This Matters: Improper disposal is not just a regulatory violation; it is an immediate physical hazard. Carbamoyl chlorides react with moisture to release hydrogen chloride (HCl) gas and the parent amine, 2,6-dimethylpiperidine . The latter is a flammable, toxic organic base.
The Disposal Strategy: We do not simply "dump" this chemical.[1] We must chemically deactivate it through Controlled Hydrolysis , converting a reactive electrophile into two manageable waste streams: an aqueous salt solution and a stable organic amine.
Chemical Data Table
| Property | Value | Operational Implication |
| Functional Group | Carbamoyl Chloride ( | Highly reactive with nucleophiles (water, amines, alcohols). |
| Hydrolysis Byproducts | HCl (gas/acid) + 2,6-Dimethylpiperidine + | Generates heat, pressure ( |
| Physical State | Liquid or low-melting solid | May require melting or dissolution before quenching. |
| Toxicity Class | Corrosive, Lachrymator, Suspected Carcinogen | Zero-skin-contact protocol required. Double-gloving essential. |
Hazard Analysis: The Mechanism of Danger
To dispose of this safely, you must understand the reaction you are inducing. We are intentionally triggering the decomposition reaction, but under controlled conditions.
The Reaction:
Critical Risks:
-
Exotherm: The hydrolysis is exothermic. If done too fast, the solvent can boil, spraying corrosive material.
-
Gas Evolution:
and HCl gas are generated. A closed vessel will explode. Never seal the quenching vessel. -
Delayed Reaction: Carbamoyl chlorides are hydrophobic. They may sink to the bottom of a water container and not react immediately, creating a "time bomb" that reacts vigorously when agitated later. Dilution in an organic solvent is mandatory to prevent this.
Pre-Operational Checklist
Engineering Controls:
-
Procedure must be performed in a Chemical Fume Hood with sash at the lowest working position.
-
Ensure an emergency eyewash/shower is within 10 seconds of the hood.
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (Face shield recommended if >100g).
-
Hands: Double nitrile gloves or Silver Shield® laminate gloves (breakthrough time for carbamoyl chlorides is short).
-
Body: Chemical-resistant lab coat and closed-toe shoes.
Materials Needed:
-
Inert Solvent: Dichloromethane (DCM) or Toluene.
-
Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Ice bath.[2]
-
pH strips or probe.
-
Separatory funnel (for larger scales).
The Protocol: Controlled Hydrolysis
This protocol is a Self-Validating System . You do not proceed to the next step until the physical indicator (Temperature or pH) confirms safety.
Step 1: Dilution (The Phase Transfer Setup)
-
Goal: Increase surface area and act as a heat sink.
-
Action: Dissolve the this compound in an inert solvent (DCM or Toluene) at a ratio of 1:5 (volume) .
-
Why: Pure carbamoyl chloride is immiscible with water. Without this solvent bridge, the reaction will be erratic.
Step 2: The Quench (Controlled Addition)
-
Setup: Place a flask containing 10% NaOH (2 molar equivalents) in an ice bath. Stir magnetically.
-
Action: Slowly add the diluted carbamoyl chloride solution to the basic solution dropwise.
-
Observation: Watch for bubbling (
). Monitor temperature; keep internal temp . -
Caution: If using Sodium Bicarbonate,
evolution will be vigorous. Ensure adequate headspace.[3][4][5]
Step 3: Validation (The "All-Clear")
-
Action: Allow the mixture to stir at room temperature for 1-2 hours after addition is complete.
-
Test: Stop stirring. Let phases separate. Check the pH of the aqueous layer.
-
If pH < 10: Add more NaOH and stir for 30 mins. (We need the amine to be free-based and the HCl neutralized).
-
If pH > 10: The HCl is neutralized.
-
Step 4: Separation and Disposal
-
Action: Transfer to a separatory funnel.
-
Phase 1 (Organic): Contains the solvent and 2,6-dimethylpiperidine.
-
Disposal:Organic Waste Stream (Flammable/Toxic).
-
-
Phase 2 (Aqueous): Contains NaCl, Sodium Carbonate/Hydroxide.
-
Disposal:Aqueous Basic Waste (Check local regulations; usually requires pH adjustment to 5-9 before drain disposal, or collection as aqueous waste).
-
Workflow Visualization
The following diagram outlines the logical decision tree for this disposal process.
Figure 1: Decision matrix for the safe quenching and disposal of carbamoyl chlorides.
Waste Management Data
When labeling your waste containers, use the following classifications to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.
| Waste Stream | Components | Hazard Codes (RCRA) | Labeling Requirement |
| Organic Phase | DCM/Toluene, 2,6-Dimethylpiperidine | D001 (Ignitable)F002 (Spent Solvent - if DCM used) | "Flammable Organic Waste - Toxic" |
| Aqueous Phase | Water, NaCl, NaOH, Carbonates | D002 (Corrosive - if pH > 12.5) | "Aqueous Basic Waste" |
Important Note on 2,6-Dimethylpiperidine: The byproduct amine (2,6-dimethylpiperidine) is not just a solvent; it has significant vapor pressure and toxicity. Do not evaporate the organic phase in the open lab. Dispose of the entire organic fraction as hazardous waste.
Emergency Procedures
-
Spill (Inside Hood): Cover with weak base (sodium carbonate) and clay absorbent (vermiculite). Scoop into a waste pail.
-
Spill (Outside Hood): Evacuate area immediately. The hydrolysis with ambient moisture will generate HCl gas, creating a respiratory hazard. Call EHS/Hazmat.
-
Skin Contact: Immediate flushing with water for 15 minutes.[4][6] Remove contaminated clothing.[1][4][6][7] Seek medical attention (potential for delayed burns).[4][8]
References
-
National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
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A Senior Application Scientist's Guide to Handling 2,6-Dimethylpiperidine-1-carbonyl chloride
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. Handling reactive chemical intermediates like 2,6-Dimethylpiperidine-1-carbonyl chloride (CAS: 54486-12-3) demands more than just following a checklist; it requires a deep understanding of the molecule's behavior to mitigate risks effectively. This guide provides essential, field-proven directives for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why"
This compound is a potent chemical that presents a multi-faceted risk profile. Its hazardous nature stems from the combination of a reactive acyl chloride group and a dimethylpiperidine scaffold.
-
Severe Corrosivity : The primary danger arises from the carbonyl chloride functional group. This group is highly susceptible to hydrolysis. When it comes into contact with moisture—be it in the atmosphere, on your skin, or in your mucous membranes—it can rapidly hydrolyze to form hydrochloric acid, causing severe chemical burns and releasing irritating vapors.[1][2][3] This reactivity is the reason it is classified as a material that "Causes severe skin burns and eye damage".[1]
-
Toxicity : The compound is toxic if swallowed or absorbed through the skin.[4] The piperidine moiety itself, a heterocyclic amine, contributes to its toxicological profile.[5] Inhalation is also a significant risk, as the material is described as "extremely destructive to the tissue of the mucous membranes and upper respiratory tract".[4]
-
Flammability : Several sources indicate that this compound or its close structural relatives are highly flammable, presenting a fire hazard in the presence of heat, sparks, or open flames.[4][6][7]
A thorough understanding of these intrinsic properties is the first step in building a self-validating safety protocol. Every subsequent step is a direct response to these known hazards.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for mitigating exposure should always be robust engineering controls.
-
Chemical Fume Hood : All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[2][8] This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of flammable and toxic vapors.[9]
-
Inert Atmosphere : Due to its reactivity with moisture, handling and storing this reagent under an inert gas (like nitrogen or argon) is best practice to maintain its integrity and prevent the release of HCl gas.[3][8]
-
Accessible Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10][11][12] Their proximity is crucial for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): A Mandated Barrier
When engineering controls are in place, the correct PPE provides the necessary barrier to prevent contact. The table below outlines the minimum required PPE for various laboratory operations involving this reagent.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting/Moving Container | Safety glasses with side shields | Nitrile gloves | Flame-resistant lab coat | Not required with sealed container |
| Weighing/Transferring | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Flame-resistant lab coat, chemical apron | Not required in a fume hood |
| Running Reaction | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Flame-resistant lab coat | Not required in a fume hood |
| Spill Cleanup / Emergency | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Full-face respirator with appropriate cartridge[1][13] |
PPE Selection Rationale:
-
Eye and Face Protection : Due to the severe corrosive nature of acyl chlorides, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[1][2] A full-face shield must be worn over the goggles during any transfer or reaction to protect the entire face from splashes.[2][9]
-
Hand Protection : Standard thin nitrile gloves offer minimal protection and are suitable only for incidental contact. For direct handling, more robust gloves are necessary. While specific breakthrough times are not always available, neoprene or thicker nitrile gloves are recommended for handling corrosive organic compounds.[14] Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection : A flame-resistant lab coat worn over personal clothing that covers the legs is the minimum requirement.[1] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not required.[1] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases is essential.[2][15]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol ensures that safety is integrated into every step of the workflow.
Preparation and Handling:
-
Pre-Operation Check : Before bringing the chemical into the lab, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water, strong acids, bases, and oxidizing agents), and the safety shower/eyewash has been tested.[2][3]
-
Donning PPE : Don all required PPE as outlined in the table above before handling the primary container.
-
Inert Transfer : Move the sealed container of this compound into the chemical fume hood.
-
Dispensing : If the chemical is a solid, carefully weigh it in the fume hood. If it is a liquid, use a syringe or cannula for transfer under an inert atmosphere to prevent exposure to air and moisture.[12]
-
Reaction Setup : All additions of this reagent to a reaction mixture should be done slowly and in a controlled manner within the fume hood.
Cleanup and Doffing:
-
Quenching : Carefully quench any residual reagent and clean glassware within the fume hood.
-
Waste Segregation : Dispose of contaminated materials, including gloves and absorbent pads, into a designated, sealed hazardous waste container.[10]
-
Doffing PPE : Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to avoid cross-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[9][16]
Disposal and Emergency Plans
Waste Disposal:
-
Chemical Waste : Unused or waste this compound must be disposed of as hazardous waste. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not attempt to neutralize or dispose of it down the drain.[3][9][10]
-
Contaminated Materials : All items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be collected in a properly labeled, sealed container for hazardous waste disposal.
Emergency Procedures:
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[3][4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Spill : For a small spill inside a fume hood, contain the spill with a non-combustible absorbent material like sand or vermiculite.[4] Collect the material using non-sparking tools into a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's emergency response team.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- Safety Data Sheet. (n.d.). CXZ080.
- Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, December 18). Fisher Scientific.
- Safety Data Sheet. (n.d.). TargetMol.
- This compound 97%. (2026, February 14). AChemBlock.
- Safety Data Sheet. (n.d.). CXZ002.
- Safety Data Sheet. (2025, March 11). Angene Chemical.
- Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
- Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2011, November 24). Fisher Scientific.
-
A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures. (2022, August 23). ACS Chemical Health & Safety. Retrieved from [Link]
- Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH.
- Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Barbara.
- Safety Data Sheet: Acetyl chloride. (2023, October 19). Fisher Scientific.
- 2,6-Dimethylpiperidine. (n.d.). Grokipedia.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
